3-(3-Chlorophenyl)Piperidine Hydrochloride
Description
The exact mass of the compound 3-(3-Chlorophenyl)Piperidine Hydrochloride is 231.0581549 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Chlorophenyl)Piperidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)Piperidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMZDMBSXPPTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-76-4 | |
| Record name | Piperidine, 3-(3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187172-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: The Significance of the Phenylpiperidine Scaffold in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Phenylpiperidine Hydrochloride Derivatives
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When combined with a phenyl group, the resulting phenylpiperidine motif becomes a privileged structure for developing central nervous system (CNS) active agents, among other therapeutic classes. The specific substitution pattern on both the phenyl and piperidine rings dramatically influences the molecule's pharmacological and physicochemical properties.
This guide focuses on the physicochemical characterization of 3-(3-Chlorophenyl)Piperidine Hydrochloride. Understanding these fundamental properties is a critical, non-negotiable step in the drug development pipeline. It directly impacts formulation design, bioavailability, stability, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.[3][4] This document provides a comprehensive overview of the core physicochemical attributes of this compound class, detailed experimental protocols for their determination, and the scientific rationale underpinning these methodologies.
Due to the limited availability of public data for the specific 3-(3-chlorophenyl) isomer, this guide will utilize data from the closely related and well-characterized regioisomer, 4-(3-Chlorophenyl)piperidine Hydrochloride , as a representative example to illustrate the analytical workflows and expected property profiles. The principles and methodologies described herein are directly applicable to the characterization of the 3-isomer and other similar derivatives.
PART 1: Core Physicochemical Characteristics
A thorough understanding of a compound's identity and fundamental physical properties is the bedrock of all subsequent research and development. These parameters govern the compound's behavior from initial synthesis and purification to its ultimate biological action.
Chemical Identity and Structure
-
Chemical Name: 4-(3-Chlorophenyl)piperidine Hydrochloride[5]
-
Synonyms: Piperidine, 4-(3-chlorophenyl)-, Hydrochloride (1:1)[5]
-
Molecular Formula: C₁₁H₁₅Cl₂N[5]
Quantitative Physicochemical Data Summary
The following table summarizes the key physicochemical properties for 4-(3-Chlorophenyl)piperidine Hydrochloride. These values are essential for predicting solubility, absorption, and stability.
| Property | Value | Methodological Principle | Significance in Drug Development |
| Appearance | White to off-white powder/solid | Visual Inspection | Initial purity assessment and handling information. |
| Melting Point (°C) | 198 - 203 | Differential Scanning Calorimetry (DSC) | Indicator of purity and lattice energy. Crystalline solids typically exhibit sharp melting points.[7][8] |
| Solubility | Soluble in water | Equilibrium Solubility Assay | Crucial for formulation; aqueous solubility is often a prerequisite for oral bioavailability.[9] |
| pKa | (Not Reported) | Potentiometric Titration / UV-Vis | Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding. |
PART 2: Analytical Characterization & Structural Elucidation
The identity and purity of a compound cannot be assumed; they must be rigorously proven through a suite of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together, they form a self-validating system of characterization.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Expertise & Causality: While a simple capillary melting point apparatus provides a range, DSC offers far more quantitative data. It measures the heat flow required to raise a sample's temperature, revealing not just the melting point (Tₘ) but also the enthalpy of fusion (ΔHfus). For a hydrochloride salt, which is typically a crystalline solid, a sharp, single endotherm is a strong indicator of high purity.[3][4][10] The presence of multiple peaks or a broad transition could signify impurities or polymorphism.
Workflow for Thermal Analysis:
Caption: Workflow for DSC analysis.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique that provides a molecular "fingerprint." It identifies the functional groups present by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For a piperidine hydrochloride salt, key expected peaks include N-H stretches from the protonated amine, C-H stretches (aromatic and aliphatic), C=C stretches from the phenyl ring, and the C-Cl stretch.[11] Comparing the obtained spectrum to a reference or predicted spectrum confirms the presence of these key structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). We expect to see distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons on the piperidine ring.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., aromatic vs. aliphatic).[12]
Together, 1D and 2D NMR experiments can definitively establish the substitution pattern (i.e., confirm the 3- or 4-position of the chlorophenyl group).
Mass Spectrometry (MS)
Expertise & Causality: MS provides the exact molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition. The observed isotopic pattern is also a critical piece of data; for a compound containing chlorine, we expect to see a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.[13]
PART 3: Standard Operating Protocols
The following protocols are presented as self-validating systems. Each includes steps for system suitability and data verification to ensure trustworthy and reproducible results.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be within ±0.5 °C of 156.6 °C.
-
Sample Preparation: Accurately weigh 2-3 mg of 3-(3-Chlorophenyl)Piperidine Hydrochloride into a Tzero aluminum pan. Crimp the pan with a hermetic lid.
-
Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.[3]
-
-
Data Analysis: Record the heat flow versus temperature. The melting point (Tₘ) is determined as the peak of the endothermic transition. The onset temperature and the integrated peak area (enthalpy of fusion) should also be reported.
-
Trustworthiness Check: The resulting thermogram should show a single, sharp endotherm. The sharpness of the peak is an indicator of the sample's purity.
Protocol 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Background Collection: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount (approx. 1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic ATR correction on the resulting spectrum.
-
Data Analysis: Identify and label the wavenumbers for characteristic peaks corresponding to N-H, aromatic C-H, aliphatic C-H, C=C, and C-Cl bonds.
-
Trustworthiness Check: The spectrum should be free from significant water (broad peak ~3400 cm⁻¹) or CO₂ (sharp peaks ~2350 cm⁻¹) interference. The obtained fingerprint should be consistent with the expected structure.[14][15]
Workflow for Spectroscopic Analysis:
Caption: General workflow for spectroscopic characterization.
Protocol 3: Structural Elucidation by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Co-add at least 16 scans.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) data.
-
Data Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Identify the chemical shifts (δ) for each signal.
-
Analyze the splitting patterns (multiplicity) to determine proton-proton coupling.
-
-
Trustworthiness Check: The sum of the integrations should correspond to the total number of protons in the molecule. The observed chemical shifts and coupling constants must be consistent with the proposed structure of 3-(3-Chlorophenyl)Piperidine Hydrochloride.
References
- Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. (n.d.). Google.
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Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2008). ResearchGate. Retrieved from [Link]
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Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2008). PMC - NIH. Retrieved from [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. (n.d.). Shenyang Chengtai Fine Chemicals Factory. Retrieved from [Link]
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Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PMC - NIH. Retrieved from [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]
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1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. (n.d.). IndiaMART. Retrieved from [Link]
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1-(3-Chlorophenyl)piperazine HCl - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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1 3 Chlorophenyl piperazine m CPP. (2015). mzCloud. Retrieved from [Link]
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Piperidine, 1-(3-(p-chlorophenyl)-3-(phenylthio)propyl)-, hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
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Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
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1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved from [Link]
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Piperidine. (n.d.). SpectraBase. Retrieved from [Link]
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Piperidine hydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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4-(3-Chlorophenyl)piperidine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (1971). CDC Stacks. Retrieved from [Link]
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Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. (2025). ResearchGate. Retrieved from [Link]
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Piperazine dihydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]
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Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. (1971). CDC Stacks. Retrieved from [Link]
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Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chlorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-(3-Chlorophenyl)piperidine Hydrochloride, a significant piperidine derivative with potential applications in pharmaceutical development. As a compound of interest in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount. This document will delve into the core spectroscopic techniques utilized for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus will be on not just the data itself, but the rationale behind the experimental choices and the interpretation of the resulting spectra, providing a holistic understanding for researchers in the field.
The Structural Elucidation Imperative in Drug Development
In the rigorous landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a foundational requirement. Spectroscopic techniques are the cornerstone of this process, offering a non-destructive yet incredibly detailed view into the atomic and molecular framework of a substance.[1][2] For a molecule like 3-(3-Chlorophenyl)piperidine Hydrochloride, with its distinct phenyl and piperidine moieties, each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][3][4] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. For 3-(3-Chlorophenyl)piperidine Hydrochloride, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Chlorophenyl)piperidine Hydrochloride in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to avoid interfering signals from the solvent itself. For a hydrochloride salt, D₂O or DMSO-d₆ are often preferred due to better solubility.
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to an internal standard, such as Tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in 3-(3-Chlorophenyl)piperidine Hydrochloride. These predictions are based on the analysis of similar piperidine derivatives and general principles of NMR spectroscopy.[5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic Protons (C₆H₄) | 7.0 - 7.4 | Multiplet (m) | 4H | Protons on the chlorophenyl ring will appear in the characteristic aromatic region. The substitution pattern will lead to a complex multiplet. |
| Piperidine N-H₂⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 2H | The acidic protons on the protonated nitrogen will be downfield and often appear as a broad signal due to exchange with the solvent and quadrupolar effects of the nitrogen. |
| Piperidine C3-H | 3.0 - 3.5 | Multiplet (m) | 1H | This proton is adjacent to the chlorophenyl group and will be deshielded. |
| Piperidine C2-H, C6-H (axial & equatorial) | 2.8 - 3.6 | Multiplets (m) | 4H | Protons on the carbons adjacent to the nitrogen are deshielded. The axial and equatorial protons will have different chemical shifts and coupling constants. |
| Piperidine C4-H, C5-H (axial & equatorial) | 1.6 - 2.2 | Multiplets (m) | 4H | These protons are further from the electron-withdrawing groups and will appear more upfield. |
Causality in ¹H NMR Interpretation: The electron-withdrawing nature of the chlorine atom and the aromatic ring influences the chemical shifts of the piperidine protons. The protonated nitrogen atom significantly deshields the adjacent protons (C2-H and C6-H). The chair conformation of the piperidine ring leads to distinct signals for axial and equatorial protons, often resulting in complex multiplets.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrumentation are similar to ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, where each unique carbon atom appears as a single line.
Expected ¹³C NMR Data and Interpretation
The predicted chemical shifts for the carbon atoms of 3-(3-Chlorophenyl)piperidine Hydrochloride are presented below. These are based on known data for substituted piperidines and chlorobenzenes.[8][9][10]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aromatic C-Cl | 133 - 136 | The carbon directly attached to the chlorine atom is deshielded. |
| Aromatic C-H | 125 - 131 | Carbons in the aromatic ring. |
| Aromatic C (quaternary) | 140 - 145 | The carbon of the phenyl ring attached to the piperidine ring. |
| Piperidine C3 | 40 - 45 | The carbon bearing the chlorophenyl substituent. |
| Piperidine C2, C6 | 45 - 50 | Carbons adjacent to the nitrogen atom are deshielded. |
| Piperidine C4, C5 | 20 - 30 | The more upfield piperidine carbons. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12][13] It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[14][15]
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like 3-(3-Chlorophenyl)piperidine Hydrochloride, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[16] Electron ionization (EI) can also be used, which would induce more extensive fragmentation, providing valuable structural information.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Expected Mass Spectrometry Data and Interpretation
The molecular formula of 3-(3-Chlorophenyl)piperidine (the free base) is C₁₁H₁₄ClN. The molecular weight is approximately 195.69 g/mol . The hydrochloride salt will have a molecular weight of approximately 232.15 g/mol .
Expected Key Ions:
-
[M+H]⁺ (ESI): The protonated molecular ion of the free base would be observed at an m/z corresponding to C₁₁H₁₅ClN⁺. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for this ion, with a peak at m/z ≈ 196 and a smaller peak at m/z ≈ 198.
-
Fragmentation Ions (EI): Under electron ionization, characteristic fragmentation of the piperidine ring would be expected.[16] Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and ring fission.[16] The chlorophenyl group would also lead to characteristic fragments.
Visualization of the Mass Spectrometry Workflow
Caption: Key functional group regions in the IR spectrum.
Integrated Spectroscopic Analysis: A Cohesive Structural Picture
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 3-(3-Chlorophenyl)piperidine Hydrochloride:
-
NMR provides the detailed connectivity of the carbon and hydrogen framework.
-
MS confirms the molecular weight and elemental composition (with HRMS).
-
IR confirms the presence of key functional groups.
Together, these techniques provide a self-validating system for structural elucidation, a critical aspect of quality control and regulatory submission in the pharmaceutical industry. [1][2][4]
Conclusion
The spectroscopic characterization of 3-(3-Chlorophenyl)piperidine Hydrochloride is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide has provided a detailed overview of the expected spectroscopic data and the underlying principles of their interpretation. For researchers and scientists in drug development, a thorough understanding of these techniques is not merely a technical skill but a fundamental necessity for ensuring the identity, purity, and quality of pharmaceutical compounds.
References
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- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group.
- Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. (1988, October).
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1H NMR and 13C NMR of 3-(3-Chlorophenyl)Piperidine Hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3-Chlorophenyl)piperidine Hydrochloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-Chlorophenyl)piperidine Hydrochloride. This compound serves as a crucial structural motif in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development.[1][2][3] This document moves beyond a simple recitation of spectral data, offering in-depth interpretation grounded in the principles of molecular structure, conformational dynamics, and the influence of protonation. We will explore the causal relationships between the molecule's stereochemistry and its NMR signature, providing field-proven insights for accurate structural elucidation and characterization.
Introduction: The Structural Significance of 3-Arylpiperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its conformational properties and synthetic versatility. When substituted with an aryl group, as in 3-(3-Chlorophenyl)piperidine, the molecule gains features essential for modulating biological activity. The hydrochloride salt form is common for improving the solubility and stability of such amine-containing compounds.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural determination of such molecules in solution.[5] It provides precise information on the chemical environment of each proton and carbon atom, their connectivity, and the spatial relationships between them. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, focusing on the diagnostic signals that confirm its structure and conformation.
Molecular Structure and Conformational Analysis
To interpret the NMR spectra of 3-(3-Chlorophenyl)piperidine Hydrochloride, one must first consider its three-dimensional structure in solution.
-
Piperidine Ring Conformation: The six-membered piperidine ring predominantly adopts a stable chair conformation to minimize steric strain.[5] This results in two distinct orientations for the protons on each methylene group: axial and equatorial.
-
Substituent Orientation: The 3-(3-chlorophenyl) group will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at the C5 position.
-
Effect of Protonation: The piperidine nitrogen exists as a protonated ammonium cation (N⁺-H₂). This protonation has significant electronic effects, influencing the chemical shifts of nearby nuclei. Specifically, the presence of an axial N-H bond can create strong 1,3-diaxial interactions with the axial protons at C3 and C5, leading to significant deshielding of these protons and shielding of the corresponding carbons.
Caption: Structure of 3-(3-Chlorophenyl)piperidine Hydrochloride with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments. The signals can be divided into three main regions: the aromatic region, the piperidine aliphatic region, and the N-H proton region. The inherent structural features can often lead to signal overlap, particularly in the piperidine region where axial and equatorial protons may have similar chemical environments.[6]
Aromatic Protons (δ 7.0 - 7.5 ppm)
The 3-chlorophenyl group gives rise to four signals in the aromatic region. Due to the meta-substitution pattern, each proton is chemically distinct, leading to a complex but interpretable set of multiplets.
-
H2' : Expected to be a singlet or a narrow triplet, adjacent to two other aromatic protons.
-
H4' : Appears as a doublet of doublets or a triplet, coupled to H5' and potentially H2'.
-
H5' : Typically a triplet, coupled to H4' and H6'.
-
H6' : Appears as a doublet of doublets, coupled to H5' and potentially H2'.
Piperidine Ring Protons (δ 1.5 - 4.0 ppm)
This is often the most complex region of the spectrum. The protonation of the nitrogen atom causes a significant downfield shift (deshielding) of the adjacent protons at C2 and C6.
-
H2 & H6 (α-protons) : These protons are the most deshielded in the piperidine ring due to the inductive effect of the adjacent N⁺-H₂ group. They typically appear as complex multiplets.
-
H3 (CH-Ar) : This methine proton is also deshielded due to its proximity to the aromatic ring and the nitrogen atom. Its signal is often a multiplet due to coupling with protons on C2 and C4.
-
H4 & H5 (β- and γ-protons) : These methylene protons resonate further upfield. The distinction between axial and equatorial protons is critical here. Generally, axial protons are more shielded than their equatorial counterparts, though this can be influenced by other factors.
Ammonium Protons (N-H₂⁺)
The two protons on the nitrogen atom are typically observed as a broad signal due to rapid chemical exchange with the solvent (if protic) and quadrupolar broadening from the ¹⁴N nucleus.[6] In a solvent like DMSO-d₆, this signal can be more distinct and may appear at a significantly downfield chemical shift (e.g., δ > 8.0 ppm).
Table 1: Predicted ¹H NMR Data for 3-(3-Chlorophenyl)piperidine Hydrochloride
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Causality and Field Insights |
| ~ 9.0 - 9.5 | Broad Singlet | N-H₂⁺ | Broadened due to quadrupolar relaxation and exchange. Shift is highly solvent-dependent. |
| ~ 7.2 - 7.4 | Multiplet | Ar-H | Four distinct signals for H2', H4', H5', H6'. Pattern is characteristic of 1,3-disubstitution. |
| ~ 3.0 - 3.6 | Multiplet | H2, H6 | Deshielded due to proximity to the electron-withdrawing N⁺-H₂ group. |
| ~ 3.0 - 3.3 | Multiplet | H3 | Deshielded by adjacent aromatic ring and nitrogen. Position is key for confirming substitution pattern. |
| ~ 1.8 - 2.2 | Multiplet | H4eq, H5eq | Equatorial protons are typically deshielded relative to axial protons. |
| ~ 1.6 - 1.9 | Multiplet | H4ax, H5ax | Axial protons may experience shielding effects. 1,3-diaxial interactions can cause deshielding. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. The spectrum is typically simpler due to the absence of carbon-carbon coupling (in broadband decoupled spectra).
Aromatic Carbons (δ 115 - 145 ppm)
Six distinct signals are expected for the aromatic carbons.
-
C1' (ipso-C) : The carbon directly attached to the piperidine ring.
-
C3' (C-Cl) : The carbon bearing the chlorine atom is significantly deshielded and its signal intensity may be reduced.
-
C2', C4', C5', C6' : The remaining four CH carbons will appear in the expected aromatic region.
Piperidine Ring Carbons (δ 20 - 60 ppm)
The five carbons of the piperidine ring will give rise to distinct signals.
-
C2 & C6 (α-carbons) : These carbons are deshielded due to the inductive effect of the adjacent nitrogen atom.
-
C3 (C-Ar) : The carbon atom attached to the phenyl ring.
-
C4 & C5 (β- and γ-carbons) : These carbons are the most shielded within the piperidine ring. Studies have shown that protonation can lead to a shielding effect on the C3 and C5 carbons due to the 1,3-diaxial interaction between the axial N-H bond and the axial hydrogens on these carbons.
Table 2: Predicted ¹³C NMR Data for 3-(3-Chlorophenyl)piperidine Hydrochloride
| Chemical Shift (δ ppm) | Assignment | Causality and Field Insights |
| ~ 142 | C1' | Quaternary carbon attached to the piperidine ring. |
| ~ 134 | C3' | Quaternary carbon attached to electronegative Cl. |
| ~ 125 - 131 | C4', C5', C6' | Aromatic CH carbons. |
| ~ 124 | C2' | Aromatic CH carbon ortho to the substituent. |
| ~ 45 - 50 | C2, C6 | Deshielded by adjacent N⁺-H₂ group.[7][8] |
| ~ 38 - 42 | C3 | Methine carbon, deshielded by aryl group. |
| ~ 25 - 30 | C4 | Aliphatic methylene carbon. |
| ~ 22 - 26 | C5 | Aliphatic methylene carbon, may be shielded by γ-gauche effect from the aryl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow represents a robust approach for the analysis of 3-(3-Chlorophenyl)piperidine Hydrochloride.
Caption: A validated workflow for the NMR analysis of piperidine hydrochloride salts.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(3-Chlorophenyl)piperidine Hydrochloride.
-
Transfer the sample to a clean, dry 5 mm NMR tube.
-
-
Solvent Selection:
-
Choose a suitable deuterated solvent. For hydrochloride salts, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are excellent choices as they readily dissolve the salt. Chloroform-d (CDCl₃) can also be used but may require the addition of a drop of Methanol-d₄ to aid solubility.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
-
Dissolution and Homogenization:
-
Securely cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution and a homogenous solution.
-
Visually inspect the solution for any undissolved particulates.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. An adequate number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are recommended to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
(Optional but Recommended) 2D NMR: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.[5] These 2D experiments are invaluable for unambiguous assignment of the complex piperidine ring signals.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO at δ 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Conclusion
The comprehensive NMR analysis of 3-(3-Chlorophenyl)piperidine Hydrochloride provides a clear and detailed picture of its molecular structure and conformation in solution. The key diagnostic features include the characteristic signals of the 1,3-disubstituted aromatic ring and the complex, yet interpretable, pattern of the protonated piperidine ring. Understanding the significant deshielding effects of the ammonium group on the α-protons and the nuanced conformational effects on the entire spin system is crucial for any researcher or scientist in the field. By following a robust experimental protocol and applying the principles outlined in this guide, professionals in drug development can confidently elucidate and verify the structures of this important class of compounds.
References
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Manimekalai, A., & Nallure, B. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 45B, 1020-1025. [Link]
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Wang, Z., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14597–14607. [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. [Image]. Retrieved from ResearchGate. [Link]
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Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]
-
Wang, Z., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14597–14607. [Link]
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Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 80-86. [Link]
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Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
Fülöp, F., et al. (2013). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. PLoS ONE, 8(11), e78994. [Link]
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ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Image]. Retrieved from ResearchGate. [Link]
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Pileio, G. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. Magnetochemistry, 7(9), 125. [Link]
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Schär, M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 856-865. [Link]
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King, H. S. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Leeds. [Link]
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Chen, B-C., et al. (1996). DIASTEREOSELECTIVE SYNTHESIS OF trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Organic Preparations and Procedures International, 28(4), 468-472. [Link]
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Jeyanthi, G. J., & Chandrasekaran, J. (2015). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1459-1471. [Link]
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Shingare, M. S., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 142-149. [Link]
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Ghorai, M. K., et al. (2015). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal, 21(39), 13669-13673. [Link]
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SpectraBase. (n.d.). Piperidine. Retrieved from SpectraBase. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... [Image]. Retrieved from ResearchGate. [Link]
-
Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Cignarella, G., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 58(3), 241-248. [Link]
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PubChemLite. (n.d.). Piperidine, 1-(3-(p-chlorophenyl)-3-(phenylthio)propyl)-, hydrochloride. Retrieved from PubChemLite. [Link]
-
Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl. Retrieved from SpectraBase. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from rsc.org. [Link]
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Comprehensive Mass Spectrometry Guide: 3-(3-Chlorophenyl)Piperidine Hydrochloride
This guide provides an in-depth technical analysis of the mass spectrometry characterization of 3-(3-Chlorophenyl)piperidine Hydrochloride . It is designed for analytical chemists and drug development professionals requiring rigorous structural validation and quantification protocols.
Executive Summary & Chemical Identity
3-(3-Chlorophenyl)piperidine Hydrochloride (often abbreviated as 3,3-CPPip in internal workflows to distinguish from the piperazine analog m-CPP) is a pharmacophore scaffold used in the synthesis of monoamine transporter inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.
Unlike its common isomer 1-(3-chlorophenyl)piperazine (m-CPP) , which is a serotonin receptor agonist and drug metabolite, 3,3-CPPip possesses a piperidine ring with a carbon-carbon bond connecting the phenyl ring at the 3-position. This structural difference results in a distinct mass spectral signature (1 Da mass shift vs. m-CPP) and unique fragmentation pathways driven by the 3-position stereocenter.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-(3-Chlorophenyl)piperidine hydrochloride |
| Molecular Formula | C₁₁H₁₄ClN[1][2] · HCl |
| Exact Mass (Free Base) | 195.0815 Da |
| Exact Mass (Salt) | 231.0581 Da |
| Monoisotopic Mass [M+H]⁺ | 196.089 (³⁵Cl) |
| Isotope Pattern | ³⁵Cl:³⁷Cl ratio ≈ 3:1 (Characteristic A+2 peak at ~33% intensity) |
| Solubility | High in Methanol, Water; Low in Hexane (requires free-basing for GC) |
| Chirality | Contains one stereocenter at C3; typically supplied as a racemate. |
Sample Preparation & Handling
Objective: Isolate the analyte from complex matrices (plasma, reaction mixtures) while managing the hydrochloride salt form which is non-volatile and corrosive to GC inlets.
Protocol A: LC-MS/MS Preparation (Direct Injection)
Suitable for: Pharmacokinetic (PK) studies, impurity profiling.
-
Stock Solution: Dissolve 1 mg 3-(3-Chlorophenyl)piperidine HCl in 1 mL Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Rationale: The HCl salt dissociates readily. Formic acid maintains the protonated state [M+H]⁺ for ESI.
-
-
Working Standard: Dilute to 100 ng/mL in Mobile Phase A (0.1% Formic Acid in Water).
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate salts.
Protocol B: GC-MS Preparation (Free-Base Extraction)
Suitable for: EI fragmentation analysis, volatile impurity checks.
-
Basification: Add 500 µL of sample to 500 µL of 1M Na₂CO₃ (pH > 10).
-
Critical Step: The HCl salt must be neutralized to liberate the free amine (volatility requirement).
-
-
Extraction: Add 1 mL Ethyl Acetate or Dichloromethane . Vortex for 30s.
-
Phase Separation: Centrifuge at 3000 x g for 5 min. Collect the organic (upper/lower) layer.
-
Drying: Evaporate to dryness under N₂ stream at 40°C. Reconstitute in Ethyl Acetate .
LC-MS/MS Characterization (ESI+)
Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for this basic amine. The protonated molecule [M+H]⁺ is stable and yields structure-specific product ions.
Experimental Parameters
-
Ion Source: ESI Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)
-
Precursor Ion: m/z 196.1 (³⁵Cl)
-
Collision Energy (CE): Ramp 15–35 eV for MS/MS spectra.
Fragmentation Pathway (MS/MS)
Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion (m/z 196) follows two primary pathways driven by the piperidine ring instability and the chlorophenyl anchor.
-
Loss of Ammonia (NH₃):
-
Transition: m/z 196 → m/z 179
-
Mechanism:[2] Elimination of the secondary amine nitrogen as NH₃, forming a resonance-stabilized chlorophenyl-cyclopentyl cation or alkenyl cation.
-
-
Formation of Chlorotropylium Ion (Major Diagnostic):
-
Transition: m/z 196 → m/z 125 (³⁵Cl) / 127 (³⁷Cl)
-
Mechanism: Cleavage of the piperidine ring separates the aromatic moiety. The 3-chlorobenzyl fragment rearranges to the highly stable chlorotropylium ion (C₇H₆Cl⁺). This is the most abundant product ion at high CE.
-
-
Ring Contraction/Cleavage:
-
Transition: m/z 196 → m/z 56
-
Mechanism:[2] Fragmentation of the tetrahydropyridine moiety, generating the characteristic C₃H₆N⁺ iminium ion.
-
DOT Visualization: ESI Fragmentation Pathway
Caption: ESI+ MS/MS fragmentation pathway of 3-(3-Chlorophenyl)piperidine showing major diagnostic ions.
GC-MS Characterization (EI)
Methodology: Electron Impact (70 eV) provides a hard ionization fingerprint useful for library matching and distinguishing positional isomers.
Fragmentation Logic (EI)
In 3-substituted piperidines, the nitrogen atom directs fragmentation via α-cleavage .[3]
-
Molecular Ion (M⁺): m/z 195 (Weak intensity).
-
Base Peak (m/z 56 or 57):
-
The ionization of nitrogen triggers cleavage of the C2-C3 bond or C6-C5 bond.
-
In 3-substituted piperidines, the unsubstituted side of the ring often dominates, generating a Δ¹-pyrrolinium or iminium species (m/z 56/57).
-
-
Benzylic Cleavage:
-
Loss of the chlorophenyl radical is unfavorable; however, the charge retention on the aromatic fragment (m/z 125) is observed.
-
Distinction from Isomers:
-
vs. 1-(3-Chlorophenyl)piperazine (m-CPP): m-CPP has a base peak at m/z 154 (loss of C₂H₅N) or m/z 196 (M⁺). The absence of the second nitrogen in 3,3-CPPip shifts the fragmentation significantly toward hydrocarbon losses.
-
vs. 4-(3-Chlorophenyl)piperidine: The 4-isomer is symmetrical. The 3-isomer typically shows more complex low-mass fragmentation due to the asymmetry of the α-cleavage pathways.
Critical Differentiation: Isomer Analysis
One of the most common analytical errors is confusing 3-(3-Chlorophenyl)piperidine with its isobaric or near-isobaric analogs.
| Analyte | Formula | Monoisotopic Mass | Key Differentiator |
| 3-(3-Chlorophenyl)piperidine | C₁₁H₁₄ClN | 196.089 [M+H]⁺ | Target Analyte. Loss of NH₃ (179). |
| 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | 197.084 [M+H]⁺ | +1 Da Mass Shift. Contains 2 Nitrogens. |
| 4-(3-Chlorophenyl)piperidine | C₁₁H₁₄ClN | 196.089 [M+H]⁺ | Isobaric. Requires Chromatographic Separation. 4-isomer is achiral/symmetrical. |
Validation Check: Always check the ¹³C isotope peak relative abundance. If the M+1 peak is higher than expected (approx 12%), suspect the Piperazine analog (m-CPP) which has a different carbon count, although the mass difference of 1 Da is the primary flag.
DOT Visualization: Analytical Workflow
Caption: Decision tree for distinguishing 3,3-CPPip from common piperazine analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine (m-CPP). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 3-Phenylpiperidine EI Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]
Sources
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- 2. 2924092-66-8,3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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Technical Guide: Synthesis of 3-(3-Chlorophenyl)Piperidine Hydrochloride
This guide outlines the synthesis of 3-(3-Chlorophenyl)piperidine Hydrochloride , a privileged scaffold in medicinal chemistry often utilized as a precursor for monoamine transporter inhibitors and receptor ligands (e.g., analogs of Preclamol).
The guide prioritizes a scalable, two-step industrial route (Suzuki Coupling followed by Selective Hydrogenation) while also presenting a modern enantioselective route for high-precision applications.
Executive Summary & Strategic Analysis
The synthesis of 3-arylpiperidines presents a unique chemoselective challenge: reducing the pyridine ring while preserving the halogen on the aryl substituent. Standard hydrogenation catalysts (e.g., Pd/C) often lead to hydrodehalogenation (loss of the chlorine atom).
This guide details a self-validating protocol utilizing Suzuki-Miyaura cross-coupling to construct the carbon skeleton, followed by a controlled catalytic hydrogenation using Platinum(IV) Oxide (Adams' Catalyst) or Rhodium to ensure chemoselectivity.
Core Challenges & Solutions
| Challenge | Mechanistic Cause | Technical Solution |
| Regioselectivity | Direct arylation of piperidine is difficult. | Retrosynthesis: Use 3-bromopyridine as the electrophile to lock the aryl position before reduction. |
| Chemoselectivity | Aryl-Cl bonds are labile under H₂/Pd conditions. | Catalyst Selection: Use PtO₂ in acidic media or Rh/Al₂O₃ , which kinetically favor ring reduction over dehalogenation. |
| Salt Formation | Free base is an oil/low-melting solid. | In-situ Acidification: Hydrogenation in AcOH/HCl yields the stable HCl salt directly or post-workup. |
Retrosynthetic Analysis (Logic & Causality)
The most robust disconnection relies on the reduction of a heteroaromatic precursor. The 3-position is installed via cross-coupling prior to saturation.
Figure 1: Retrosynthetic disconnection strategy focusing on the preservation of the aryl-chloride bond.
Primary Synthesis Pathway: The Scalable Route
Step 1: Suzuki-Miyaura Cross-Coupling
This step couples 3-bromopyridine with 3-chlorophenylboronic acid. The choice of Pd(dppf)Cl₂ is critical as it resists deactivation better than Pd(PPh₃)₄ in large-scale aqueous biphasic systems.
-
Reagents: 3-Bromopyridine, 3-Chlorophenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃.
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1).
-
Mechanism: Oxidative addition of Pd(0) to the aryl bromide, transmetallation with the boronate, and reductive elimination to form the biaryl bond.
Step 2: Selective Catalytic Hydrogenation
This is the Critical Process Parameter (CPP) .
-
Catalyst: Platinum(IV) Oxide (PtO₂) is preferred over Pd/C. In acidic media (Acetic Acid + HCl), PtO₂ reduces the pyridine ring efficiently.
-
Control: The reaction must be stopped immediately upon the uptake of 3 equivalents of hydrogen to prevent hydrogenolysis of the C-Cl bond. Alternatively, 5% Rh/Al₂O₃ can be used for higher chemoselectivity if dehalogenation is observed with Pt.
Detailed Experimental Protocol
Part A: Synthesis of 3-(3-Chlorophenyl)pyridine
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet with 3-bromopyridine (1.0 eq, 50 mmol) and 3-chlorophenylboronic acid (1.1 eq, 55 mmol).
-
Solvent: Add DME (150 mL) and 2M aqueous Na₂CO₃ (50 mL). Degas the mixture by bubbling nitrogen for 15 minutes (sparging) to remove dissolved oxygen (prevents homocoupling).
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Reaction: Heat to reflux (85°C) for 12–16 hours under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Part B: Selective Hydrogenation to 3-(3-Chlorophenyl)piperidine HCl
-
Preparation: Dissolve the purified 3-(3-Chlorophenyl)pyridine (10 mmol) in Glacial Acetic Acid (30 mL).
-
Acidification: Add Concentrated HCl (1.1 eq, 11 mmol). Note: Protonation of the pyridine nitrogen activates the ring toward reduction.
-
Catalyst Loading: Add PtO₂ (Adams' Catalyst) (5 wt% relative to substrate).
-
Alternative: If C-Cl loss is observed in pilot runs, switch to 5% Rh/Al₂O₃ (5 wt%).
-
-
Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Pressurize with H₂ gas (50 psi / 3.5 bar) .
-
Reaction: Shake/stir at Room Temperature for 6–12 hours.
-
Critical Checkpoint: Monitor H₂ uptake. Stop exactly when theoretical uptake (3 eq) is reached.
-
-
Filtration: Vent H₂ and purge with N₂. Filter the catalyst through a Celite pad.[2][5] Caution: Spent catalyst is pyrophoric; keep wet.
-
Isolation: Concentrate the filtrate to remove acetic acid.
-
Salt Formation:[6] Dissolve the residue in a minimum amount of Ethanol. Add Et₂O or Acetone to induce crystallization of the Hydrochloride salt.
-
-
Final Product: Filter the white crystalline solid.
-
Melting Point: Expect >200°C (typical for piperidine HCl salts).
-
Alternative Advanced Pathway: Enantioselective Synthesis
For drug development requiring specific chirality (e.g., (R)-isomer), the Rh-Catalyzed Asymmetric Reductive Heck is the gold standard (Fletcher et al., 2023).
Figure 2: Enantioselective route using Rhodium catalysis to install chirality at the 3-position.[3][4]
-
Protocol: Reacts phenyl pyridine-1(2H)-carboxylate with 3-chlorophenylboronic acid using a Rhodium/Segphos catalyst system.
-
Advantage: Yields >96% ee.
-
Limitation: Higher cost of catalysts; requires careful deprotection.
Analytical Validation & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to Structure | ¹H NMR (D₂O or DMSO-d₆) |
| Purity | >98.0% | HPLC (Reverse Phase) |
| Chloride Content | 13.0% – 14.5% (Theoretical: ~13.8%) | Argentometric Titration |
| Residual Solvent | < 5000 ppm (EtOH/Acetone) | GC-HS |
Key ¹H NMR Signals (HCl Salt in D₂O):
-
Aromatic: Multiplet at δ 7.2–7.5 ppm (4H, chlorophenyl ring).
-
Piperidine NH₂⁺: Broad singlets > 9 ppm (if in DMSO).
-
Methine (C3-H): Multiplet at δ 3.0–3.2 ppm.
-
Methylene (C2/C6-H): Multiplets at δ 3.3–3.6 ppm (deshielded by N).
References
-
Fletcher, S. P., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[3][4]
-
Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.
-
BenchChem Application Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Catalyst Selection."
-
Cossy, J., et al. (2004). "Simple Preparation of 3-Aryl 2-Piperidinones." Synthesis.
-
Li, X. (2023).[4] "Synthesis of Enantioenriched Piperidines via Rh-Catalyzed Asymmetric Reductive Heck Reaction." ChemRxiv.
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A Technical Guide to the Structural and Pharmacological Relationship Between Phenylpiperidine and Phenylpiperazine Scaffolds: A Comparative Analysis of 3-(3-Chlorophenyl)piperidine and m-Chlorophenylpiperazine (mCPP)
Executive Summary
In the landscape of neuropharmacology and synthetic chemistry, structural motifs often dictate function. This guide delves into the nuanced relationship between two molecules sharing a 3-chlorophenyl substituent: 3-(3-Chlorophenyl)piperidine Hydrochloride and 1-(3-chlorophenyl)piperazine (mCPP). Contrary to what their similar nomenclature might suggest, there is no direct synthetic or metabolic pathway linking them. Their relationship is one of structural analogy and functional divergence . 3-(3-Chlorophenyl)piperidine serves primarily as a synthetic intermediate—a foundational building block for more complex chemical entities.[1] In stark contrast, mCPP is a pharmacologically active agent and a significant metabolite of several approved antidepressant medications.[2][3] This document provides an in-depth analysis of their distinct chemical identities, synthesis protocols, pharmacological profiles, and the critical structural differences that define their disparate roles in science and medicine.
Part 1: Foundational Scaffolds: Piperidine vs. Piperazine
The core structural difference between the two subject molecules lies in their heterocyclic rings. The piperidine ring is a saturated six-membered heterocycle containing a single nitrogen atom. The piperazine ring is also a six-membered saturated heterocycle but contains two nitrogen atoms at the 1 and 4 positions.[4] This fundamental variation profoundly influences the molecule's polarity, basicity, and, most importantly, its potential for further chemical modification and biological interactions. The additional nitrogen atom in the piperazine scaffold provides a second site for substitution, a feature extensively exploited in drug development to modulate pharmacokinetics and target engagement.
Caption: Core heterocyclic structures of Piperidine and Piperazine.
Part 2: Profile of 3-(3-Chlorophenyl)piperidine Hydrochloride
Chemical Identity and Properties
3-(3-Chlorophenyl)piperidine is a derivative of piperidine where a 3-chlorophenyl group is attached to the 3-position of the piperidine ring. It is typically supplied as a hydrochloride salt to improve its stability and solubility.
-
Chemical Formula: C₁₁H₁₄ClN · HCl
-
Molecular Weight: 232.15 g/mol
-
Primary Role: Synthetic Intermediate / Building Block[1]
Caption: Chemical structure of 3-(3-Chlorophenyl)piperidine.
Synthesis and Application
This compound is not an end-product but rather a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[1] Its value lies in providing a pre-formed chlorophenyl-piperidine scaffold, which medicinal chemists can further elaborate. For instance, related structures are used to synthesize compounds targeting histamine H3 receptors, highlighting the utility of the piperidine core in CNS drug discovery.[5]
Predicted Pharmacological Relevance
While extensive public data on the specific pharmacology of 3-(3-Chlorophenyl)piperidine is scarce, its structure is suggestive of potential activity within the central nervous system. The chlorophenylpiperidine moiety is a known pharmacophore in various CNS-active agents. However, without further modification, its primary role remains that of a precursor in multi-step synthetic pathways.
Part 3: Comprehensive Analysis of m-Chlorophenylpiperazine (mCPP)
Chemical Identity and Regulatory Status
m-Chlorophenylpiperazine (mCPP) is a psychoactive substance of the phenylpiperazine class.[6] It emerged as a designer drug in the mid-2000s, often sold as "Ecstasy" or a legal alternative to illicit stimulants.[6][7] While not controlled internationally under the Convention on Psychotropic Substances, it is a Schedule I substance in some jurisdictions, such as the state of Florida.[6] Critically, mCPP is also the primary active metabolite of several widely prescribed antidepressant drugs, including Trazodone, Nefazodone, and Etoperidone.[2][8][9]
Synthesis Pathway
The most common industrial synthesis of mCPP involves the reaction of m-chloroaniline with either diethanolamine (which is subsequently chlorinated) or directly with bis(2-chloroethyl)amine.[4][10]
Caption: Common synthetic route for m-Chlorophenylpiperazine (mCPP).
Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine (mCPP) from m-Chloroaniline
Causality Statement: This protocol utilizes a well-established nucleophilic substitution and cyclization reaction. m-Chloroaniline acts as the nucleophile, and bis(2-chloroethyl)amine provides the electrophilic sites for the two-step ring formation. The use of a high-boiling solvent like xylene facilitates the reaction, which requires elevated temperatures to proceed efficiently.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-chloroaniline (1 eq.) and bis(2-chloroethyl)amine hydrochloride (1 eq.).
-
Solvent Addition: Add xylene as the solvent to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is typically basified with an aqueous NaOH solution to deprotonate the product and quenched with water.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and subsequent recrystallization.[10]
Pharmacodynamics: A Complex Serotonergic Profile
mCPP is a non-selective serotonin receptor agonist and reuptake inhibitor.[6][11] Its psychoactive effects are mediated by its broad-spectrum binding to multiple serotonin (5-HT) receptors. Its strongest actions are at the 5-HT₂C and 5-HT₂B receptors.[6] The anxiogenic and often unpleasant side effects, such as headache and nausea, are largely attributed to its potent agonism at the 5-HT₂C receptor.[6][11]
Table 1: Receptor Binding Affinities (Ki, nM) of mCPP
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
|---|---|---|
| 5-HT₂C | 3.4 | [6] |
| 5-HT₂B | 10.5 - 28.8 | [6][12] |
| 5-HT₂A | 32.1 | [6] |
| 5-HT₁A | ~50-100 | [6] |
| 5-HT₁B | ~50-150 | [6] |
| 5-HT₃ | ~100-200 | [6] |
Caption: Pharmacodynamic interactions of mCPP at key serotonin targets.
Pharmacokinetics and Metabolism
mCPP is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[2][14] The major metabolic pathway is p-hydroxylation to form p-hydroxy-mCPP.[14] Other routes include degradation of the piperazine ring to form metabolites like N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline.[8][15]
The most significant aspect of mCPP's pharmacokinetics is its role as an active metabolite of antidepressants like Trazodone. After oral administration, Trazodone is metabolized by CYP3A4 to produce mCPP, which then contributes to the overall pharmacological effect and side-effect profile of the parent drug.[2][9] This metabolic link is crucial for understanding potential drug-drug interactions and for forensic analysis, where the presence of mCPP must be interpreted carefully.[8]
Caption: Metabolic pathway from Trazodone to mCPP and its subsequent metabolites.
Part 4: The Core Relationship: A Structural Analogy
The relationship between 3-(3-Chlorophenyl)piperidine and mCPP is not one of conversion but of comparison. They are structural analogs belonging to different classes of heterocycles.
Caption: Side-by-side structural and functional comparison.
The presence of the second nitrogen atom in mCPP's piperazine ring is the critical differentiator. It allows for the attachment of larger, more complex side chains (as seen in Trazodone) and fundamentally alters the molecule's electronic properties and three-dimensional shape, enabling it to bind effectively to serotonin receptors. The single nitrogen in 3-(3-Chlorophenyl)piperidine makes it a useful scaffold, but it lacks the specific structural features required for the potent serotonergic activity observed with mCPP.
Part 5: Analytical Methodologies
Protocol: GC-MS Screening for mCPP in Seized Materials
Causality Statement: Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for identifying small, volatile molecules like mCPP.[15] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted molecules into a unique, predictable pattern (mass spectrum), which serves as a chemical fingerprint for unambiguous identification.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized powder or crushed tablet.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex for 2 minutes to ensure complete dissolution.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any insoluble excipients.
-
Transfer the clear supernatant to a new vial for analysis. A dilution may be necessary depending on the expected concentration.[7]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Compare the retention time and the acquired mass spectrum of any peak of interest with a certified reference standard of mCPP.
-
The mass spectrum of mCPP will show a characteristic molecular ion and fragmentation pattern that can be confirmed against a spectral library (e.g., NIST, SWGDRUG).
-
Conclusion
The relationship between 3-(3-Chlorophenyl)piperidine Hydrochloride and m-Chlorophenylpiperazine is a clear illustration of how subtle changes in a chemical scaffold can lead to vastly different applications and biological activities. While they share a common chlorophenyl substituent, their core heterocycles—piperidine and piperazine—place them in distinct functional categories. 3-(3-Chlorophenyl)piperidine is a chemical progenitor , a starting point for synthesis. In contrast, mCPP is a pharmacologically active product and a key metabolite , whose complex serotonergic profile has made it a subject of interest for researchers, clinicians, and law enforcement. Understanding this distinction is fundamental for professionals in drug development, pharmacology, and forensic science.
References
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United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Wikipedia. meta-Chlorophenylpiperazine. [Link]
-
Rotzinger, S., et al. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. Biological Psychiatry, 44(11), 1185-91. [Link]
-
Fornaro, M., & de Bartolomeis, A. (2024). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Medicina, 60(5), 785. [Link]
-
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-8. [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-75. [Link]
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PsychonautWiki. MCPP. [Link]
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Release. mCPP. [Link]
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Wang, C., et al. (2019). A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. Forensic Sciences Research, 4(2), 169-178. [Link]
-
PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]
-
Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. [Link]
-
Stanaszek, R., & Zuba, D. (2008). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Problems of Forensic Sciences. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]
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PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. [Link]
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De-Castro, A., et al. (2010). A new GC-MS method for the simultaneous analysis of piperazines and other drugs of abuse in seized tablets. Analytical Methods, 2, 536-544. [Link]
- Google Patents.
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Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]
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Rocha, D. P., et al. (2021). Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples. Talanta, 233, 122597. [Link]
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BindingDB. BDBM50001915 1-(3-chlorophenyl)piperazine. [Link]
-
Genedy, R. M., et al. (2019). Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. Sensors, 19(18), 3995. [Link]
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Chem-Impex. 3-Chloro-piperidine hydrochloride. [Link]
- Google Patents. TWI382975B - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine.
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Institute of Forensic Research. 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) – A NEW DESIGNER DRUG THAT IS STILL A LEGAL SUBSTANCE. [Link]
-
Baumann, M. H., et al. (1995). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Neuroreport, 6(15), 2150-2. [Link]
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PharmaCompass. m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). [Link]
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ResearchGate. Metabolic pathways of 3-MCPD in the rat. [Link]
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ResearchGate. Metabolic pathways of 3-MeO-PCP. [Link]
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Gonzalez-Alvear, G., & Soncrant, T. T. (1994). Cerebral metabolic responses to meta-chlorophenylpiperazine are reduced during its chronic administration to young and aged rats. Neurobiology of Aging, 15(2), 215-22. [Link]
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An In-Depth Technical Guide to the Serotonin Receptor Affinity of 3-(3-Chlorophenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the serotonin (5-HT) receptor affinity of 3-(3-Chlorophenyl)piperidine Hydrochloride. While direct, extensive binding data for this specific compound is not widely published, this document serves as a vital resource for researchers by detailing the requisite experimental methodologies for its characterization. We delve into the core principles and provide step-by-step protocols for two fundamental assays: radioligand binding for affinity determination (Kᵢ) and [³⁵S]GTPγS binding for functional activity assessment (EC₅₀, Eₘₐₓ). Furthermore, we synthesize available data on structurally related 3-arylpiperidines to build a predictive context for the potential binding profile of 3-(3-Chlorophenyl)piperidine, offering a scientifically grounded starting point for new research initiatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.
Introduction: The Significance of the 3-Arylpiperidine Scaffold and Serotonin System Interaction
The 3-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). Its structural properties allow for precise orientation of the aryl group, which can engage in critical interactions with receptor binding pockets. The substitution pattern on the phenyl ring is a key determinant of pharmacological activity and selectivity. The presence of a chlorine atom at the 3-position of the phenyl ring in 3-(3-Chlorophenyl)piperidine introduces specific electronic and steric properties that are expected to modulate its interaction with biological targets.
The serotonin (5-HT) system is one of the most complex neurotransmitter systems in the brain, comprising at least 15 receptor subtypes that regulate a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] Consequently, 5-HT receptors are prominent targets for the treatment of depression, anxiety, schizophrenia, and other neuropsychiatric disorders.
Characterizing the binding affinity and functional activity of a novel compound like 3-(3-Chlorophenyl)piperidine Hydrochloride at the various 5-HT receptor subtypes is a critical first step in elucidating its mechanism of action and predicting its potential therapeutic utility and side-effect profile. This guide provides the technical foundation for undertaking such a characterization.
Foundational Methodology I: Determining Binding Affinity via Radioligand Competition Assays
To quantify the affinity of 3-(3-Chlorophenyl)piperidine Hydrochloride for specific 5-HT receptor subtypes, the radioligand competition binding assay is the gold standard. This technique measures the ability of the test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The resulting data allows for the calculation of the inhibition constant (Kᵢ), an intrinsic measure of the compound's binding affinity.
Causality Behind Experimental Choices
The choice of components in this assay is critical for generating reliable and reproducible data.
-
Receptor Source: Membranes from cell lines stably expressing a single human recombinant 5-HT receptor subtype (e.g., CHO-K1 or HEK293 cells) are preferred.[2] This ensures that the observed binding is to a specific, known target, eliminating the confounding variables present in tissue homogenates with multiple receptor types.
-
Radioligand: The selected radioligand should have high affinity for the target receptor and high specific activity (typically labeled with ³H or ¹²⁵I). Its concentration in the assay is typically set at or below its Kₑ value to ensure that the competitor is displacing it from a high-affinity state.
-
Buffer System: The buffer (e.g., 50 mM Tris-HCl) and ionic composition (e.g., MgCl₂) are optimized to maintain the integrity of the receptor and mimic a physiological environment.[3]
-
Separation of Bound/Free Ligand: Rapid vacuum filtration is the most common method to separate the receptor-bound radioligand from the unbound radioligand in the solution. Glass fiber filters, often pre-treated with polyethyleneimine (PEI), are used to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[3]
Self-Validating Experimental Protocol: Radioligand Binding
This protocol provides a generalized, step-by-step methodology for determining the Kᵢ of 3-(3-Chlorophenyl)piperidine Hydrochloride at a specific 5-HT receptor subtype.
Step 1: Membrane Preparation
-
Culture cells stably expressing the human 5-HT receptor of interest to a high density.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a storage buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[3]
Step 2: Competition Binding Assay
-
Prepare a dilution series of 3-(3-Chlorophenyl)piperidine Hydrochloride in the assay buffer. A typical range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Receptor membranes (typically 5-20 µg of protein).
-
The chosen radioligand at a fixed concentration (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).[4]
-
Varying concentrations of 3-(3-Chlorophenyl)piperidine Hydrochloride (the competitor).
-
-
For Total Binding , add assay buffer instead of the competitor.
-
For Non-Specific Binding (NSB) , add a high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor (e.g., unlabeled serotonin) instead of the competitor.[4]
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[3]
Step 3: Filtration and Counting
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through a GF/C filter mat pre-soaked in 0.3% PEI.[3]
-
Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat.
-
Add scintillation cocktail and count the radioactivity retained on each filter disc using a scintillation counter.
Step 4: Data Analysis
-
Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of 3-(3-Chlorophenyl)piperidine Hydrochloride.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualization of Radioligand Binding Workflow
Predicted Serotonin Receptor Affinity Profile: An Evidence-Based Discussion
Direct binding data for 3-(3-Chlorophenyl)piperidine at 5-HT receptors is sparse in the public domain. However, by examining structurally analogous compounds, we can infer a potential binding profile and formulate hypotheses for experimental validation.
One study on 3-phenylpiperidines found that several derivatives, including the parent 3-(3-hydroxyphenyl)piperidine, did not appear to have central serotonin-receptor stimulating activity in the specific functional assays used. [5]This suggests that the 3-phenylpiperidine scaffold may not inherently possess high agonist activity at the 5-HT receptors responsible for the tested behaviors.
More relevant data comes from compounds where the 3-chlorophenyl moiety is present in a similar chemical space. For example, the compound 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine was found to have a high affinity for the human 5-HT₆ receptor, with a Kᵢ value of 3.30 nM. [6]This indicates that the 3-chlorophenyl group is well-tolerated and can be part of a pharmacophore that binds with high affinity to at least some 5-HT receptor subtypes.
Furthermore, studies on 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have identified compounds with high affinity for the serotonin transporter (SERT), with Kᵢ values in the low nanomolar range. [7]While SERT is not a receptor, this demonstrates that the 3-substituted piperidine scaffold can effectively target binding sites within the broader serotonergic system.
It is important to distinguish 3-(3-Chlorophenyl)piperidine from the extensively studied arylpiperazine, 1-(3-chlorophenyl)piperazine (m-CPP). m-CPP is a non-selective serotonin receptor ligand with notable affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₃ receptors, and also binds to the serotonin transporter. [8][9]The structural difference—a piperidine ring versus a piperazine ring—is significant and will alter the geometry, basicity, and hydrogen bonding potential of the molecule, leading to a distinct receptor affinity profile.
Table 1: Serotonergic Binding Data for Structurally Related Piperidine Compounds
| Compound | Target | Assay Type | Affinity (Kᵢ) / Potency (IC₅₀) | Reference |
| 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine | Human 5-HT₆ Receptor | Radioligand Binding | 3.30 nM (Kᵢ) | [6] |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Human SERT | [³H]-Paroxetine Binding | 2 - 400 nM (Kᵢ) | [7] |
| Various 3-(3-Hydroxyphenyl)piperidine derivatives | Serotonin Receptors | In vivo functional | Inactive as agonists | [5] |
Conclusion and Future Directions
This guide establishes the essential experimental framework for the definitive characterization of 3-(3-Chlorophenyl)piperidine Hydrochloride's interaction with the serotonin receptor family. By providing detailed, validated protocols for both radioligand binding and GTPγS functional assays, we empower researchers to generate the high-quality data needed to build a comprehensive pharmacological profile.
Based on the analysis of structurally related compounds, it is hypothesized that 3-(3-Chlorophenyl)piperidine may exhibit affinity for certain 5-HT receptor subtypes, such as the 5-HT₆ receptor, and potentially the serotonin transporter. However, its functional activity as an agonist may be limited. The next logical and critical step is to apply the methodologies detailed herein to systematically screen 3-(3-Chlorophenyl)piperidine Hydrochloride against a panel of all major 5-HT receptor subtypes. The resulting data will be invaluable for the drug development community, clarifying the compound's mechanism of action and guiding its potential journey from a chemical entity to a valuable research tool or therapeutic candidate.
References
-
Brown, C. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 116(1), 139–146. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 18, 2026, from [Link]
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Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
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Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved February 18, 2026, from [Link]
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Minozzi, S., et al. (2008). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 18(15), 4479-4482. [Link]
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Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 18, 2026, from [Link]
-
Williams, C. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 236, 53-69. [Link]
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Zaręba, P., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 129, 106173. [Link]
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Glennon, R. A. (1998). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
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Pope, C., et al. (2017). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal, 112(7), 1457-1467. [Link]
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Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4946-4953. [Link]
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Selkirk, J. V., et al. (1999). Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes. Brain Research, 835(2), 338-341. [Link]
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Edafiogho, I. O., et al. (1998). Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis. Journal of Medicinal Chemistry, 41(12), 2096-2105. [Link]
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BindingDB. (2009). BDBM28595: 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine. Retrieved February 18, 2026, from [Link]
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]
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Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
Wall, S. C., et al. (1996). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Journal of Neurochemistry, 67(5), 2133-2138. [Link]
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Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026. [Link]
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Kumar, V. S., & Kumar, B. V. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-6. [Link]
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BindingDB. (1989). Ki Summary for BDBM50001915 (mCPP). Retrieved February 18, 2026, from [Link]
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Storage, Handling, and Stability of 3-(3-Chlorophenyl)Piperidine Hydrochloride Powder: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Chlorophenyl)piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As with many hydrochloride salts of amine-containing compounds, its chemical and physical stability is not absolute. The integrity of research data and the viability of this compound as a pharmaceutical intermediate are directly contingent upon its proper storage and handling. This guide provides a comprehensive framework for maintaining the purity and stability of 3-(3-Chlorophenyl)piperidine hydrochloride powder. We will delve into the physicochemical rationale behind optimal storage conditions, outline robust handling protocols, and explore potential degradation pathways. The protocols described herein are designed as self-validating systems to ensure the long-term integrity of the material.
The Imperative of Stability: Foundational Principles
The hydrochloride salt of a substituted piperidine is synthesized to enhance stability, improve solubility, and facilitate handling compared to its free base form. However, this salt form introduces its own primary vulnerability: hygroscopicity. The absorption of atmospheric moisture is the initiating event for a cascade of potential degradation pathways, including hydrolysis and physical changes like caking, which can severely impact downstream applications. Furthermore, factors such as temperature, light, and atmospheric oxygen can compromise the compound's integrity. Adherence to a stringent storage protocol is not merely a matter of best practice; it is a prerequisite for reproducible and reliable scientific outcomes.
Physicochemical Profile and Inherent Vulnerabilities
A thorough understanding of the compound's properties is essential to designing an effective storage strategy.
Core Physicochemical Characteristics
| Property | Value | Source(s) |
| Chemical Name | 4-(3-Chlorophenyl)piperidine hydrochloride | [1] |
| CAS Number | 99329-70-1 | [1] |
| Molecular Formula | C₁₁H₁₄ClN·HCl | [1] |
| Molecular Weight | 232.15 g/mol | [1] |
| Appearance | White to off-white powder or solid | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
| Primary Vulnerability | Hygroscopic | [3][4] |
Hygroscopicity: The Primary Challenge
As a hydrochloride salt, the compound has a strong affinity for water. Moisture uptake from the ambient environment can lead to:
-
Physical Degradation : Initial moisture absorption leads to clumping and caking of the powder.[5] This alters the material's flowability and can create inconsistencies in weighing and solution preparation.
-
Chemical Degradation : The presence of water can facilitate hydrolysis, potentially converting the hydrochloride salt back to its less stable free base form. This adsorbed water layer can also act as a medium for other degradative reactions.
-
Initiation of Deliquescence : In environments with high relative humidity, the powder can absorb enough water to dissolve, fundamentally altering its physical state and accelerating decomposition.
Best practices for hygroscopic powders mandate maintaining a controlled, low-humidity environment.[6][7]
Thermal and Photochemical Sensitivity
While generally stable at room temperature, exposure to elevated temperatures can accelerate degradation and may lead to softening or caking of the powder.[5] Storage near heat sources such as ovens or in direct sunlight should be strictly avoided.[2][5] Some related heterocyclic compounds are known to be altered by light, making protection from UV and other light sources a necessary precaution.[8]
Chemical Incompatibilities
To prevent unintended reactions and degradation, 3-(3-Chlorophenyl)piperidine hydrochloride must be stored away from incompatible materials. The most critical incompatibilities include:
-
Strong Oxidizing Agents : These can react with the piperidine ring or other parts of the molecule, leading to oxidative degradation.[2][9]
-
Strong Bases : Contact with strong bases will neutralize the hydrochloride salt, liberating the free base, which may be less stable and more volatile.[2]
Optimal Storage Conditions: A Multi-Factorial Approach
Maintaining the integrity of 3-(3-Chlorophenyl)piperidine hydrochloride powder requires precise control over its storage environment. The following parameters are recommended based on the compound's chemical nature and established best practices for pharmaceutical powders.
Summary of Recommended Environmental Parameters
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 15°C to 25°C (59°F to 77°F)[5] | Prevents thermally induced degradation and physical changes like softening or caking. Avoids temperature fluctuations that can affect relative humidity.[7] |
| Relative Humidity | Below 50% RH[5] | Minimizes moisture absorption, preventing hygroscopic caking and hydrolysis. A key factor in maintaining long-term stability.[6][7] |
| Light | Store in the dark; use amber glass or opaque containers.[2][8] | Protects against potential photochemical degradation, which can cleave bonds or induce side reactions. |
| Atmosphere | Tightly sealed container. For long-term storage, consider backfilling with an inert gas (Nitrogen or Argon).[8] | Prevents ingress of atmospheric moisture and oxygen. An inert atmosphere provides the ultimate protection against oxidative degradation. |
Potential Degradation Pathways
Understanding how a molecule might degrade is key to preventing it. While specific degradation studies on this exact compound are not publicly available, we can infer likely pathways based on its structure and the behavior of related piperidine compounds.
The primary routes of degradation are likely to be hydrolysis and oxidation. Moisture can facilitate the conversion of the hydrochloride salt to the free base, while oxygen, potentially catalyzed by light or trace metal impurities, can attack the piperidine ring. Biodegradation studies on piperidine have shown that C-N bond cleavage is a possible pathway.[10]
Caption: Potential degradation pathways for 3-(3-Chlorophenyl)Piperidine HCl.
Experimental Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes variability and protects the integrity of the material.
Protocol for Initial Receipt and Aliquoting
-
Inspection : Upon receipt, visually inspect the container seal for any breaches. Note the Certificate of Analysis (CoA) for initial purity and water content.
-
Environment Preparation : Perform all initial handling in a controlled environment with low relative humidity (e.g., a glove box or a room with a dehumidifier).
-
Equilibration : Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Aliquotting : If the entire stock will not be used at once, immediately aliquot the powder into smaller, appropriately sized vials suitable for single or short-term use. This minimizes the exposure of the main stock to the environment during repeated weighing.
-
Packaging : Use amber glass vials with screw caps containing inert liners (e.g., PTFE).
-
Sealing and Labeling : Tightly seal each aliquot. For extra protection against moisture, wrap the cap-vial interface with parafilm.[11] Label each vial clearly with the compound name, batch number, concentration (if applicable), and date.
-
Storage : Immediately transfer the main stock and aliquots to their designated long-term or working-stock storage locations.
Workflow for Long-Term vs. Working Stock Storage
The decision to store material as a long-term reference stock versus a working stock dictates the stringency of the storage conditions.
Caption: Decision workflow for storing new compound stock.
Packaging and Container Selection
The primary container is the first line of defense against environmental factors.
Material and Closure Recommendations
-
Primary Container : Amber glass vials or bottles are preferred as they offer protection from light and are non-reactive.[8] High-density polyethylene (HDPE) is also a suitable option with good moisture resistance.[7]
-
Closure : Use screw caps with chemically inert liners, such as PTFE, to ensure an airtight seal.
-
Secondary Containment : For long-term storage or for larger quantities, placing the primary container inside a heat-sealed, moisture-barrier bag (e.g., a laminated foil bag) with a desiccant pouch provides an additional layer of protection.[7][11]
Comparison of Packaging Options
| Packaging System | Protection Level | Best For |
| Amber Glass Vial with PTFE-lined Cap | Good | Working aliquots, short-to-medium term |
| Vial + Parafilm Seal | Very Good | Working aliquots, enhanced protection |
| Vial within Sealed Foil Bag with Desiccant[7][11] | Excellent | Long-term reference stock, main stock |
| Standard Plastic Weighing Boat | None | Immediate use only; not for storage |
Troubleshooting Guide: Identifying and Mitigating Issues
| Observation | Probable Cause(s) | Corrective and Preventive Action(s) |
| Powder is clumped or caked | Exposure to excessive humidity; improper sealing of the container.[5] | Discard the affected material for quantitative experiments. Review handling and storage protocols. Ensure desiccators have active desiccant. Use smaller aliquots. |
| Discoloration of powder | Oxidation or photochemical degradation due to light/air exposure.[2][8] | Verify the purity of the material by an appropriate analytical method (e.g., HPLC, LC-MS). Store future materials strictly in the dark and consider inert gas overlay. |
| Inconsistent analytical results | Non-homogenous material due to moisture uptake; partial degradation of stock. | Re-qualify the reference standard. If degradation is suspected, open a new, properly stored aliquot. Implement a strict first-in, first-out (FIFO) use policy.[5] |
Conclusion
The chemical integrity of 3-(3-Chlorophenyl)piperidine hydrochloride powder is intrinsically linked to meticulous storage and handling practices. The principal threat to its stability is hygroscopicity, which necessitates storage in a dry, controlled environment. By implementing the multi-faceted approach detailed in this guide—controlling temperature, humidity, and light; utilizing appropriate packaging; and adhering to strict handling protocols—researchers can effectively mitigate the risks of degradation. This ensures the reliability and reproducibility of experimental data and preserves the value of this important chemical entity for research and development.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22). Sigma-Aldrich.
- Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
- Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets - SMTDryBoxes.
- Best Practices for Powder Storage and Handling. (2025, May 19).
- 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Muby Chemicals.
- Safety Data Sheet - Cayman Chemical. (2026, January 13). Cayman Chemical.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19).
- Product Guidelines :: Powder Storage. Oxyhin.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine.... (2003, November 15). PubMed.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich.
- PIPERIDINE HYDROCHLORIDE - Sdfine. Sdfine.
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- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
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- 4-(3-Chlorophenyl)piperidine hydrochloride | CAS 99329-70-1. SCBT - Santa Cruz Biotechnology.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. Santa Cruz Biotechnology.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
- Method for synthesizing piperazine pharmaceutical intermediate. (WO2016078107A1).
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.... (2025, August 6).
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Methodological & Application
Application Note: 3-(3-Chlorophenyl)Piperidine Hydrochloride in CNS Drug Discovery
This Application Note and Protocol Guide is designed for researchers and medicinal chemists involved in CNS drug discovery. It addresses the specific handling, synthesis, and pharmacological evaluation of 3-(3-Chlorophenyl)piperidine Hydrochloride , a privileged scaffold distinct from its more common isomers.
Executive Summary & Structural Disambiguation
3-(3-Chlorophenyl)piperidine Hydrochloride is a high-value chiral building block belonging to the 3-arylpiperidine class. Unlike its ubiquitous 4-arylpiperidine counterparts (e.g., paroxetine precursors) or piperazine analogs (e.g., mCPP), the 3-arylpiperidine scaffold offers a unique vector for probing Sigma-1 (
Critical Disambiguation (Quality Control)
Before proceeding, verify your compound's identity. Confusion between isomers is a frequent source of experimental failure in CNS screening.
| Compound Name | Structure Core | Aryl Position | Primary Target Class |
| 3-(3-Chlorophenyl)piperidine | Piperidine | 3 (Meta) | Sigma-1, D2/D3 Agonists, NET/SERT |
| 4-(3-Chlorophenyl)piperidine | Piperidine | 4 (Para) | Haloperidol/Paroxetine analogs |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Piperazine | N-substituted | 5-HT2C Agonist, Trazodone metabolite |
Expert Insight: The 3-position chirality is the "molecular switch." In 3-arylpiperidines (like the classic probe 3-PPP), the (+) and (-) enantiomers often display opposing pharmacological profiles (e.g., agonist vs. antagonist). 3-(3-Chlorophenyl)piperidine serves as a metabolically stable bioisostere of 3-PPP, where the chlorine atom blocks metabolic hydroxylation and enhances lipophilicity.
Pharmacological Applications[1][2][3][4][5][6][7]
A. Sigma-1 Receptor Modulation
The 3-arylpiperidine moiety is a "privileged structure" for the Sigma-1 receptor chaperone. The basic nitrogen (protonated at physiological pH) forms a salt bridge with Glu172 , while the meta-chlorophenyl group occupies the primary hydrophobic pocket.
-
Application: Design of neuroprotective agents for neurodegenerative disorders (Alzheimer’s, ALS).
-
Key Interaction: The meta-chloro substituent enhances affinity via halogen bonding or hydrophobic filling of the sub-pocket.
B. Dopamine Autoreceptor Tuning
Analogous to 3-PPP (Preclamol) , 3-(3-Chlorophenyl)piperidine derivatives can act as partial agonists at presynaptic D2/D3 autoreceptors.
-
Mechanism: Modulates dopaminergic tone without causing postsynaptic blockade (reducing EPS side effects).
-
Advantage: The 3-Cl group prevents rapid Phase I metabolism (ring hydroxylation), significantly extending in vivo half-life compared to 3-phenylpiperidine.
C. Dual/Triple Reuptake Inhibition (SNDRI)
Restricted conformation analogs of phenethylamines.
-
Target: SERT/NET inhibition.
-
Use Case: Antidepressant and neuropathic pain drug discovery.
Experimental Protocols
Protocol 1: Solubilization and Free-Basing
The hydrochloride salt is stable but must often be converted to the free base for N-alkylation or Suzuki coupling reactions.
Materials:
-
3-(3-Chlorophenyl)piperidine HCl (Solid)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1N NaOH or Saturated
-
Brine
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq of the HCl salt in water (approx. 10 mL/g). The solution should be clear.
-
Basification: Slowly add 1N NaOH with stirring until pH > 10. The solution will become cloudy as the free amine precipitates/oils out.
-
Extraction: Extract 3x with DCM.
-
Drying: Wash combined organics with brine, dry over anhydrous
, and filter. -
Concentration: Rotate evaporate to yield the free base as a viscous oil.
-
Checkpoint: Verify complete removal of water; residual water quenches sensitive coupling reagents (e.g., acid chlorides, isocyanates).
-
Protocol 2: N-Alkylation for Library Generation
Objective: Synthesize a library of N-substituted probes for Sigma-1 affinity screening.
Reaction:
-
Setup: In a reaction vial, suspend 3-(3-Chlorophenyl)piperidine HCl (1.0 eq) and anhydrous
(3.0 eq) in Acetonitrile (ACN). -
Activation: Stir at room temperature for 15 mins to neutralize the HCl salt in situ.
-
Addition: Add the alkyl halide (R-X, 1.1 eq).
-
Expert Tip: For sterically hindered halides, add a catalytic amount of KI (0.1 eq) (Finkelstein condition).
-
-
Heating: Heat to 60°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Purify via Prep-HPLC.
Protocol 3: In Vitro Sigma-1 Receptor Binding Assay
Objective: Determine
Reagents:
-
Ligand:
(Specific for ) -
Tissue: Rat brain homogenates or CHO cells expressing human
. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Preparation: Incubate membrane protein (20-50
g) with (3 nM) and varying concentrations of test compound ( to M). -
Incubation: 120 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Visualizations
Figure 1: Strategic Scaffold Divergence
This diagram illustrates how the 3-(3-Chlorophenyl)piperidine scaffold serves as a central node for accessing diverse CNS targets based on N-substitution.
Caption: Figure 1. Structural modifications of the 3-(3-Chlorophenyl)piperidine core direct pharmacological activity toward specific CNS targets.
Figure 2: Synthesis & Quality Control Workflow
Caption: Figure 2. Critical workflow for processing the HCl salt into high-purity library compounds, emphasizing moisture and chiral control.
Quantitative Data Summary
Table 1: Comparative Profile of Piperidine Scaffolds in CNS
| Scaffold Type | Representative Drug/Probe | Primary Mechanism | Metabolic Liability |
| 3-Arylpiperidine | Preclamol (3-PPP) | D2 Autoreceptor Agonist | High (Ring hydroxylation) |
| 3-(3-Cl-Phenyl)piperidine | Novel Probes | Sigma-1 / D2 / NET | Low (Cl blocks metabolism) |
| 4-Arylpiperidine | Paroxetine | SERT Inhibitor | Moderate (CYP2D6) |
| N-Arylpiperazine | mCPP | 5-HT2C Agonist | Moderate |
References
-
Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) Product Information. (Note: Cited for structural comparison and disambiguation of the ubiquitous isomer).
-
Santa Cruz Biotechnology. 4-(3-Chlorophenyl)piperidine hydrochloride Product Data.[1] (Cited for disambiguation of the 4-isomer). [1]
-
National Institutes of Health (PubMed). 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] (3-PPP) selectively differentiates effects of sigma ligands. (Foundational mechanism for 3-arylpiperidine scaffold).
-
BenchChem. The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.
-
ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold. (Recent application of piperidine scaffolds in Sigma/D4 selectivity).
Sources
Application Notes and Protocols for In Vivo Studies of 3-(3-Chlorophenyl)piperidine Hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 3-(3-Chlorophenyl)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS).[1][2] Molecules incorporating this structure have shown diverse pharmacological activities, including dopamine D2 receptor antagonism, serotonin reuptake inhibition, and histamine H3 receptor inverse agonism.[3][4] For instance, the chlorophenylpiperidine structure is integral to established antipsychotics like Haloperidol and compounds investigated for narcolepsy and cognitive disorders.[1][3][5]
This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing foundational in vivo studies for 3-(3-Chlorophenyl)piperidine Hydrochloride (referred to herein as "Compound X"). The protocols detailed below are designed to establish a baseline pharmacokinetic profile and to conduct an initial screen for CNS activity. These studies are critical for making informed go/no-go decisions in early-stage drug development.[6]
The experimental design emphasizes a logical, phased approach, beginning with pharmacokinetics to understand drug exposure, followed by a broad-based behavioral screening to identify potential therapeutic applications. All protocols are grounded in the principles of ethical animal research, adhering to the "3Rs" (Replacement, Reduction, and Refinement).[7][8]
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the fundamental pharmacokinetic parameters of Compound X in a rodent model (e.g., Sprague-Dawley rat) following intravenous (IV) and oral (PO) administration. This phase is essential to establish dose-exposure relationships and to assess oral bioavailability, which are critical for designing subsequent pharmacodynamic studies.
Experimental Workflow: Pharmacokinetic Profiling
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
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- 6. medicilon.com [medicilon.com]
- 7. namsa.com [namsa.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
3-(3-Chlorophenyl)Piperidine Hydrochloride as a chemical intermediate in synthesis
Executive Summary & Structural Distinction
3-(3-Chlorophenyl)piperidine Hydrochloride (3-3-CPP·HCl) is a specialized "privileged scaffold" used primarily in the synthesis of ligands targeting G-protein coupled receptors (GPCRs) within the Central Nervous System (CNS).
CRITICAL DISTINCTION: Before proceeding, researchers must distinguish this compound from its structural isomers and analogs to prevent catastrophic synthesis errors:
| Compound | Structure / Feature | Primary Application |
| 3-(3-Chlorophenyl)piperidine | Target Intermediate. Phenyl ring at C3.[1][2][3][4] Chiral center at C3. | Dopamine (D2/D3) & Sigma receptor modulators. |
| 4-(3-Chlorophenyl)piperidine | Phenyl ring at C4. Achiral. | Haloperidol/Pethidine analogs; Opioid research. |
| 1-(3-Chlorophenyl)piperazine | Nitrogen at position 4 (Piperazine).[1][3][4][5][6][7] Known as mCPP .[8][9] | Serotonin (5-HT) agonist; Metabolite of Trazodone. |
Scientific Rationale: The 3-substituted piperidine ring introduces chirality and a specific vector for the phenyl group that mimics the conformation of dopamine in the receptor binding pocket. Unlike the 4-substituted analogs (which often favor D2 antagonism), 3-substituted phenylpiperidines (structurally related to 3-PPP ) are frequently explored as partial agonists or biased ligands , offering a pathway to antipsychotics with reduced extrapyramidal side effects [1].
Chemical Properties & Handling
Table 1: Physicochemical Profile
| Parameter | Specification |
| Chemical Name | 3-(3-Chlorophenyl)piperidine Hydrochloride |
| Molecular Formula | C₁₁H₁₄ClN[3] · HCl |
| Molecular Weight | 232.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM. |
| Chirality | Exists as enantiomers ((+) and (-)). Often supplied as racemate unless specified. |
| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). |
Application Workflows in Drug Synthesis[3][4][5][7][10]
The secondary amine of the piperidine ring is the primary handle for diversification. 3-3-CPP serves as the "tail" or "core" moiety in fragment-based drug design.
Pathway A: Synthesis of Dual-Action Dopamine/Serotonin Modulators
In this workflow, 3-3-CPP is coupled via an alkyl linker to a heteroaryl "head" group (e.g., benzisothiazole, quinolinone). The 3-chlorophenyl group provides lipophilic interactions in the orthosteric binding pocket, while the linker spans to the secondary binding site.
Pathway B: Synthesis of Sigma-1 Receptor Ligands
The 3-phenylpiperidine scaffold is a validated pharmacophore for Sigma-1 receptor affinity. The 3-chloro substituent enhances metabolic stability by blocking metabolic hydroxylation at the phenyl ring (a common clearance route for the unsubstituted analog).
Experimental Protocols
Protocol 1: N-Alkylation via Nucleophilic Substitution (SN2)
Objective: To couple 3-3-CPP with an alkyl halide linker (e.g., 4-chlorobutyl-heterocycle). Mechanism: The secondary amine acts as a nucleophile, displacing the halide.
Materials:
-
3-(3-Chlorophenyl)piperidine HCl (1.0 equiv)
-
Alkyl Halide Electrophile (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Free Base Liberation (In-situ): In a round-bottom flask equipped with a magnetic stir bar, suspend 3-3-CPP HCl and K₂CO₃ in anhydrous Acetonitrile. Stir for 15 minutes at room temperature. Note: The solution may remain heterogeneous.
-
Addition: Add the Alkyl Halide and KI.
-
Reaction: Heat the mixture to reflux (80°C for ACN) under a nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Typical Time: 4–12 hours.
-
-
Work-up:
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: DCM -> 5% MeOH/DCM).
Protocol 2: Reductive Amination
Objective: To couple 3-3-CPP with an aldehyde-containing scaffold. Mechanism: Formation of an iminium ion intermediate followed by reduction. This method avoids over-alkylation side products common in SN2 reactions.
Materials:
-
3-(3-Chlorophenyl)piperidine HCl (1.0 equiv)
-
Aldehyde Partner (1.0 equiv)[10]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Base: Triethylamine (TEA) (1.0 equiv) - To neutralize the HCl salt
-
Acid Catalyst: Acetic Acid (1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve 3-3-CPP HCl and the Aldehyde in DCE. Add TEA and stir for 10 minutes.
-
Activation: Add Acetic Acid (catalytic) and stir for 30–60 minutes to promote iminium ion formation.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.
Synthesis Pathway Visualization
The following diagram illustrates the strategic utility of 3-3-CPP in generating diverse CNS-active libraries.
Figure 1: Divergent synthesis workflow utilizing 3-(3-Chlorophenyl)piperidine as a core intermediate for CNS library generation.
References
-
Hjorth, S., et al. (1981). "The effects of the dopamine autoreceptor agonist 3-PPP on central monoamine metabolism." Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Accela ChemBio. (2023). "Product Data: 3-(3-Chlorophenyl)piperidine-2,6-dione." Chemical Catalog. Link
-
ChemicalBook. (2023). "3-(3-Chlorophenyl)piperidine Hydrochloride Properties." Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 102563-84-8 (Free Base)." Link
-
BenchChem. (2025).[10] "Piperidine-Mediated Reactions: Application Notes." Link
(Note: While 3-PPP is the hydroxy analog, the synthetic methodologies and receptor theories cited in Ref [1] are the foundational basis for using the 3-chlorophenyl isostere in modern medicinal chemistry.)
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2924092-66-8,3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification challenges of 3-(3-Chlorophenyl)Piperidine Hydrochloride
Senior Application Scientist Desk
Status: Online 🟢 Ticket ID: #PUR-3CPP-HCl-001[1]
Introduction: The "Deceptive" Simple Amine
Welcome. If you are accessing this guide, you are likely struggling with the purification of 3-(3-Chlorophenyl)piperidine Hydrochloride (3-3-CPP HCl) .
While this molecule appears structurally simple, it presents a "perfect storm" of purification challenges:
-
Conformational Flexibility: The piperidine ring leads to low lattice energy, causing the HCl salt to "oil out" rather than crystallize.[2]
-
Chiral Complexity: The C3 stereocenter requires high enantiomeric excess (ee), yet the HCl salt is often racemic-prone during aggressive workups.[2]
-
Regioisomer Similarity: 3-substituted and 4-substituted isomers have nearly identical polarities, making flash chromatography inefficient.[1]
This guide is structured not as a textbook, but as a Troubleshooting Decision Matrix based on common failure modes in the lab.
Module 1: The "Oiling Out" Phenomenon
User Issue: "I added HCl in dioxane/ether, but instead of a white solid, I got a sticky yellow gum that won't solidify."
Root Cause Analysis
This is the most common ticket we receive. 3-3-CPP HCl is highly hygroscopic and forms a supersaturated metastable oil easily.[1] Rapid addition of anti-solvent (like ether) traps solvent molecules within the amorphous lattice, preventing the formation of a stable crystal structure.[2]
Protocol: Controlled Nucleation (The "Slow-Grown" Method)
Do NOT use diethyl ether as the primary anti-solvent; it precipitates the salt too fast.[1] Use Ethyl Acetate (EtOAc) and Isopropanol (IPA) .[2]
-
Free Base Dissolution: Dissolve your crude free base in minimal warm IPA (40°C).
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or IPA). Do not use aqueous HCl.[1]
-
The "Cloud Point": Add EtOAc dropwise at 40°C until the solution turns slightly turbid.
-
Seeding (Critical): Stop stirring. Add a seed crystal (if available) or scratch the glass interface.
-
Cooling Ramp: Cool to Room Temperature (RT) over 2 hours. Then refrigerate at 4°C overnight.
Visualizing the Decision Process:
Figure 1: Decision tree for managing the crystallization of 3-3-CPP HCl to prevent amorphous oil formation.
Module 2: Enantiomeric Resolution
User Issue: "My synthesis is racemic. Can I resolve the enantiomers using the HCl salt directly?"
Technical Insight
No. Chiral resolution via the HCl salt is rarely effective for this scaffold because the chloride counter-ion is achiral and too small to create the steric "handshake" needed to differentiate enantiomers in the lattice.
Protocol: The Tartrate Switch
You must switch to a Diastereomeric Salt Resolution before forming the final HCl salt.
Recommended Resolving Agents:
-
Primary: (+)- or (-)-Dibenzoyl-L-tartaric acid (DBTA).[1] The benzoyl groups provide pi-stacking interactions with the chlorophenyl ring of your substrate [1].
-
Secondary: Di-p-toluoyl-L-tartaric acid (DTTA).[1]
Step-by-Step Workflow:
-
Formation: Mix Racemic 3-3-CPP (Free Base) + 1.0 eq Dibenzoyl-L-tartaric acid in Methanol/Acetone (1:4) .
-
Harvest: The less soluble diastereomer will crystallize.
-
Check ee: Analyze the solid. If ee < 95%, recrystallize the salt from pure Methanol.[2]
-
Free Basing: Treat the purified tartrate salt with 1M NaOH to liberate the chiral free base.
-
Final Salt: Convert the chiral free base to HCl salt (as per Module 1).
Visualizing the Chiral Workflow:
Figure 2: Workflow for chemical resolution of enantiomers using tartaric acid derivatives prior to HCl salt formation.[1]
Module 3: Impurity Profiling & Solvent Selection
User Issue: "I have 5% of the 4-chlorophenyl regioisomer. Recrystallization isn't removing it."
The "Isostere" Problem
The 3-chlorophenyl and 4-chlorophenyl isomers have almost identical boiling points and solubilities.[1] Standard recrystallization often co-crystallizes them.
Troubleshooting Table: Solvent Efficacy
| Solvent System | Role | Efficiency for HCl Salt | Notes |
| Ethanol/Ether | Recrystallization | 🔴 Low | Causes oiling out; traps impurities.[1] |
| IPA/EtOAc | Recrystallization | 🟢 High | Best for controlled crystal growth. |
| Acetonitrile (MeCN) | Slurry Wash | 🟡 Medium | Good for removing colored impurities, but low yield.[2] |
| Water/Acetone | Reprecipitation | 🟢 High | Best for Regioisomers. Dissolve in minimal water, add acetone until turbid.[2] |
Advanced Purification: Prep-HPLC
If the regioisomer persists >1%, crystallization will fail.[1][2] You must use Preparative HPLC at the Free Base stage.
-
Column: C18 (High Carbon Load) or Phenyl-Hexyl (Exploits pi-pi differences between meta- and para-chloro).[1]
-
Mobile Phase: Water (0.1% Ammonia) / Acetonitrile. Basic pH is crucial to keep the amine deprotonated and improve peak shape.[2]
FAQ: Rapid Fire Support
Q: Why is my melting point broad (e.g., 145-155°C)? A: This indicates either solvate formation or partial amorphous character.[1][2] Dry the sample under high vacuum (0.1 mbar) at 50°C for 24 hours to remove trapped lattice solvent.
Q: Can I use aqueous HCl? A: Avoid it. Water encourages the formation of hydrates which are often gooey. Use 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride to dry Methanol.
Q: How do I measure ee? A: Do not use standard C18. Use a Chiralpak AD-H or OD-H column.[1]
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Note: The diethylamine (DEA) modifier is mandatory to suppress tailing of the basic piperidine nitrogen [2].
References
-
Sakurai, S. et al. (2012).[2] "Dielectrically controlled resolution of 3-aminopiperidine via diastereomeric acid addition salts." Tetrahedron: Asymmetry, 23(3-4), 221-224.[1][2] [1][2]
-
Babu, C. V. R. et al. (2014).[2][3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC." Chirality, 26(12), 775-779.[1][2][3]
-
Coldham, I. et al. (2022).[2][4][5] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines." The Journal of Organic Chemistry, 87(13), 8819–8823.[2] [1][2][5]
-
BenchChem Technical Data. (2025). "Discovery and Synthesis of Chlorophenyl-Containing Piperidines."
Sources
Technical Support Center: Synthesis of 3-(3-Chlorophenyl)piperidine Hydrochloride
Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)piperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important piperidine derivative. Here, we leverage in-depth chemical principles and field-proven experience to provide actionable troubleshooting strategies and a clear understanding of impurity formation and control.
Section 1: Overview of Common Synthetic Routes
The synthesis of 3-arylpiperidines like 3-(3-Chlorophenyl)piperidine can be approached through several pathways. The choice of route often depends on the availability of starting materials, scalability, and desired stereochemical control. Below are two prevalent strategies.
-
Catalytic Hydrogenation of a Pyridine Precursor: This is one of the most direct methods, involving the reduction of a correspondingly substituted pyridine. The primary challenge lies in controlling the reduction conditions to avoid unwanted side reactions.
-
Cyclization and Arylation Strategies: These routes build the piperidine ring from acyclic precursors. A notable modern approach involves a rhodium-catalyzed asymmetric reductive Heck reaction, which offers excellent enantioselectivity.[1][2] Another method involves a radical 1,4-aryl migration from an N-allylarylsulfonamide precursor.[3]
Below is a conceptual workflow for the common catalytic hydrogenation route.
Caption: Conceptual workflow for the synthesis of 3-(3-Chlorophenyl)piperidine HCl via catalytic hydrogenation.
Section 2: Frequently Asked Questions (FAQs) about Impurities
Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4]
Q1: What are the most common impurities I should expect in my synthesis?
The impurities are intrinsically linked to your synthetic route. However, based on common pathways, several impurities are frequently observed.
| Impurity Name | Structure | Common Origin |
| 3-Phenylpiperidine | 3-Arylpiperidine without the chloro group | Dehalogenation during catalytic hydrogenation. |
| Unreacted Starting Material | e.g., 3-(3-Chlorophenyl)pyridine | Incomplete reaction; insufficient catalyst load or reaction time. |
| Positional Isomers | e.g., 3-(2-Chlorophenyl)piperidine or 3-(4-Chlorophenyl)piperidine | Impurities present in the initial starting materials. |
| Partially Reduced Species | 3-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | Incomplete hydrogenation of the pyridine ring.[1] |
| N-Alkylation/Arylation Byproducts | Varies | Side reactions from alkylating or arylating agents used in alternative syntheses. |
| Residual Solvents | e.g., Ethanol, Toluene, Dichloromethane | Trapped solvent in the crystal lattice from reaction or purification steps. |
Q2: My mass spectrometry data shows a peak at M-34 (loss of HCl), but also a significant peak at M-Cl. What is this second impurity?
This is a classic and very common issue. The impurity at M-Cl corresponds to 3-Phenylpiperidine .
-
Causality: This impurity arises from hydrodechlorination, a side reaction that occurs during catalytic hydrogenation. The same catalyst (like Palladium on Carbon, Pd/C) that reduces the pyridine ring can also cleave the carbon-chlorine bond on the aromatic ring, replacing it with a hydrogen atom. This process is particularly prevalent under harsh hydrogenation conditions (high pressure, high temperature, or extended reaction times).
Q3: I've confirmed the presence of a positional isomer, 3-(4-chlorophenyl)piperidine. My synthesis seems correct. Where is it coming from?
The most likely source of positional isomers is the purity of your initial starting materials . For instance, if you start with 3-(3-Chlorophenyl)pyridine, it may already be contaminated with 3-(4-Chlorophenyl)pyridine or 3-(2-Chlorophenyl)pyridine from its own synthesis. These isomers have very similar physical properties, making them difficult to separate.
-
Actionable Advice: Always source high-purity starting materials and obtain a certificate of analysis that includes an assessment of isomeric purity. If this is not possible, you may need to introduce a purification step for the key starting material or intermediate before proceeding to the final steps.
Q4: My reaction seems to stall, and I have a lot of unreacted starting material left. How can I drive the reaction to completion?
Incomplete conversion is a common yield-limiting problem.
-
For Catalytic Hydrogenation:
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure your glassware is scrupulously clean and that the starting materials and solvent are free from potential catalyst poisons (e.g., sulfur or nitrogen compounds). Consider using a fresh batch of catalyst.
-
Reaction Conditions: Increase the hydrogen pressure, temperature, or reaction time cautiously, while monitoring for an increase in byproducts like 3-Phenylpiperidine.
-
Solvent Choice: The reaction is often performed in an acidic medium (e.g., ethanol with HCl or acetic acid) to protonate the pyridine nitrogen, which facilitates its reduction. Ensure the acid concentration is appropriate.
-
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Caption: Troubleshooting decision tree for out-of-spec purity results.
Issue: The isolated hydrochloride salt is off-color (yellow to brown).
-
Probable Cause: This often indicates the presence of trace, highly colored impurities, possibly from degradation or from the carry-through of colored byproducts from earlier steps. Over-heating during solvent removal or drying can also contribute.
-
Troubleshooting Steps:
-
Charcoal Treatment: During the recrystallization process, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Solvent Purity: Ensure the solvents used for the final salt formation and recrystallization are of high purity and do not have color.
-
Work-up Conditions: Analyze your work-up procedure. Exposure to strong base or acid for prolonged periods at elevated temperatures can sometimes lead to degradation.
-
Issue: Poor recovery after recrystallization.
-
Probable Cause: The product may be too soluble in the chosen recrystallization solvent, or the incorrect solvent/anti-solvent ratio was used.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests. A good single solvent for recrystallization should dissolve the compound when hot but have low solubility when cold. Common choices for hydrochloride salts include isopropanol (IPA), ethanol, or mixtures like IPA/ethyl acetate.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Crash-cooling can trap impurities and lead to smaller, less pure crystals.
-
Concentration: If the product is too soluble, carefully evaporate some of the solvent from the filtrate and attempt a second crystallization to recover more material.
-
Section 4: Key Experimental Protocols
Adherence to robust analytical and purification protocols is essential for consistently producing high-quality material.
Protocol 1: General Method for Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15-20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 220 nm.
-
Note: This is a general starting point. The gradient and mobile phase may need to be optimized to achieve separation of all relevant impurities. Coupling this with Mass Spectrometry (LC-MS) is highly recommended for peak identification.[6]
Protocol 2: Purification via Acid-Base Extraction
This technique is effective for separating the basic piperidine product from neutral or acidic impurities before the final salt formation.[7]
-
Dissolution: Dissolve the crude, free-base reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 3-(3-Chlorophenyl)piperidine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer, which retains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. The free base will precipitate or form an oil.
-
Re-extraction: Extract the free base back into an organic solvent (DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, which can then be converted to the hydrochloride salt.
By systematically addressing these common issues and implementing robust analytical controls, researchers can significantly improve the quality, yield, and consistency of their 3-(3-Chlorophenyl)piperidine Hydrochloride synthesis.
References
-
PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]
-
Glowacka, I., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Quiclet-Sire, B., & Zard, S. Z. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. Organic Letters, 7(8), 1573–1575. Available at: [Link]
- Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
Analytical Methods. (2010). Simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants by GC-MS. Available at: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Synthesis Workshop. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Available at: [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Chemdad. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
Sources
optimizing storage conditions to prevent degradation of 3-(3-Chlorophenyl)Piperidine Hydrochloride
Executive Summary & Quick Reference
3-(3-Chlorophenyl)Piperidine Hydrochloride is a secondary amine salt utilized as a scaffold in medicinal chemistry.[1] Its stability is compromised primarily by hygroscopicity (moisture uptake) and oxidative stress on the secondary amine nitrogen.
This guide replaces generic storage advice with a mechanism-based preservation protocol.
Storage Dashboard
| Parameter | Optimal Condition | Critical Limit |
| Temperature | 2°C to 8°C (Refrigerated) | > 25°C (Accelerates oxidation) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Ambient Air (Contains O₂ & H₂O) |
| Humidity | < 10% Relative Humidity | > 40% RH (Deliquescence risk) |
| Container | Amber Glass + Parafilm/Teflon Tape | Clear Glass or Plastic (Permeable) |
| Light | Dark / Amber Vial | Direct UV/Fluorescent (Dechlorination risk) |
Troubleshooting Hub (Q&A)
Direct solutions for observed anomalies in the laboratory.
Issue: Physical State Changes
Q: My powder has turned into a sticky gum or solid "puck." Is it degraded? A: Not necessarily degraded, but physically compromised.
-
Diagnosis: This is deliquescence caused by hygroscopicity. The HCl salt lattice has absorbed atmospheric water, lowering the glass transition temperature.
-
Immediate Action: Do not heat to dry (this promotes oxidation).
-
Dissolve the entire gum in a dry solvent (e.g., Methanol or Ethanol).
-
Evaporate under high vacuum to reform the solid.
-
If "goo" persists, use the material as a standardized stock solution (quantify concentration via HPLC/NMR).
-
-
Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation.
Q: The compound is clumping but still white. Can I use it? A: Yes, but weighing will be inaccurate.
-
Protocol: Break clumps gently with a dry spatula. If static is high, use an antistatic gun. For critical assays (Ki/IC50), prepare a stock solution immediately rather than weighing small aliquots of clumped solid.
Issue: Chemical Integrity
Q: The white powder has developed a yellow/beige tint. A: This indicates N-oxidation or photolytic dechlorination .
-
Mechanism: The secondary amine (-NH-) is susceptible to forming N-oxides (N-OH) in the presence of air, a process accelerated by trace metals or light.
-
Validation: Run a TLC (Thin Layer Chromatography).
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).
-
Observation: A lower R_f spot usually indicates the N-oxide impurity.
-
-
Resolution: If discoloration is slight (<5%), recrystallize from Isopropanol/Ether. If dark yellow, discard.
Technical Deep Dive: Mechanisms of Degradation
Understanding the molecular vulnerabilities allows for proactive protection.
A. Hygroscopicity & Hydrolysis
As a hydrochloride salt, the lattice energy is high, but the chloride ion is a hydrogen bond acceptor for water.
-
Pathway:
-
Consequence: Water acts as a plasticizer. While the piperidine ring is hydrolytically stable, the presence of water creates a mobile phase on the crystal surface, allowing disproportionation (loss of HCl gas) or facilitating reaction with trace impurities.
B. Oxidative Instability
The secondary amine in the piperidine ring is the weak point.
-
Pathway: Radical abstraction of the
-proton next to the nitrogen, followed by reaction with , leading to imines or N-oxides. -
Catalysts: Light (UV) and heat. The chlorophenyl group is electron-withdrawing, which slightly stabilizes the amine compared to alkyl piperidines, but not enough to ignore oxidation.
Optimized Storage Protocol
Follow this self-validating workflow to ensure maximum shelf-life.
Step 1: Aliquoting (The "Single-Use" Rule)
Never store the bulk bottle in active use. Every opening event introduces moisture.
-
Environment: Work in a fume hood or glove box.
-
Action: Divide the bulk material into single-use aliquots (e.g., 5mg, 10mg) inside amber glass vials with Teflon-lined caps.
-
Purge: Flush each vial with Argon gas (heavier than air) before capping.
Step 2: The "Double-Vessel" Barrier
-
Primary: Amber vial with sample.
-
Secondary: Place vials inside a larger jar containing a desiccant packet (Silica gel or Drierite).
-
Seal: Wrap the cap of the secondary jar with Parafilm.
Step 3: Cold Storage
-
Store at 4°C (Refrigerator).
-
Note: -20°C is acceptable but often unnecessary and increases the risk of water condensation upon thawing.
Step 4: Retrieval (Critical)
-
The Warm-Up Rule: Remove the vial from the fridge and let it sit on the bench for 30 minutes before opening.
-
Why? Opening a cold vial in warm air causes immediate condensation of moisture onto the powder (Dew Point principle).
Visual Logic: Storage & Decision Workflow[4]
Figure 1: Decision matrix for handling incoming material and troubleshooting degradation.
Stability Data & Compatibility
| Solvent | Solubility | Stability Rating | Notes |
| Water | High | Moderate | Prone to hydrolysis over weeks; prepare fresh. |
| DMSO | High | High | Best for frozen stock solutions (-20°C). |
| Ethanol | Moderate | Moderate | Hygroscopic solvent; keep anhydrous. |
| DCM | Low | Low | Avoid for storage; risk of alkylation over time. |
References
-
BenchChem. (2025).[3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.[3] Retrieved from (Proxy for general amine salt handling).
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride.[1][4][2][5][6] Retrieved from .
-
Cayman Chemical. (2026). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).[1][4][2][5][6] Retrieved from .
-
National Institutes of Health (NIH). (2003). Metabolism and toxicological detection of chlorophenyl piperazines. Retrieved from .
-
Santa Cruz Biotechnology. (2025). 4-(3-Chlorophenyl)piperidine hydrochloride Product Data. Retrieved from .[7]
Sources
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 4-(3-Chlorophenyl)piperidine hydrochloride | CAS 99329-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Troubleshooting Inconsistent Assays of 3-(3-Chlorophenyl)piperidine Hydrochloride
Welcome to the technical support resource for the analysis of 3-(3-Chlorophenyl)piperidine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving consistent and reliable results. As a substituted piperidine, this compound presents a unique set of analytical behaviors, particularly in chromatographic systems. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in scientific principles to ensure robust and reproducible assay performance.
Part 1: CORE DIRECTIVE - Frequently Asked Questions (FAQs)
This section addresses the most common and immediate issues encountered during routine analysis.
Q1: Why am I seeing my analyte peak split into two or develop a significant shoulder?
A1: Peak splitting for a pure hydrochloride salt like 3-(3-Chlorophenyl)piperidine is a frequent issue in reversed-phase HPLC. It is often not due to impurity but rather an on-column phenomenon. The primary cause is an uneven pH environment within the sample band as it travels through the column. If the mobile phase buffer capacity is insufficient to handle the acidic nature of the hydrochloride salt, you may see a transient population of both the ionized (salt) and free base forms of the piperidine, which have different retention behaviors.[1] A secondary cause can be a physical issue at the head of the column, such as a clogged inlet frit or a void in the packing material.[1]
Q2: My peak shape is poor, with significant tailing. What is the cause?
A2: Peak tailing is a classic sign of secondary interactions between the basic piperidine nitrogen and acidic silanol groups present on the surface of silica-based HPLC columns.[2] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail." This issue is exacerbated when the mobile phase pH is not optimal for keeping the piperidine consistently protonated. Column overload, where too much sample is injected, can also lead to peak distortion and tailing.[2]
Q3: My retention times are drifting from one injection to the next. Why?
A3: Retention time instability is typically a systemic issue. The most common causes include:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase before starting a sequence.
-
Mobile Phase Inconsistency: Poorly mixed mobile phase, solvent evaporation, or degradation of mobile phase components can alter the elution strength over time.[3]
-
Temperature Fluctuations: HPLC systems are sensitive to temperature changes. Unstable column or solvent temperatures will cause retention to shift.[4]
-
Pump and Flow Rate Issues: Air bubbles in the pump, malfunctioning check valves, or leaks can lead to an unstable flow rate, directly impacting retention times.[3][5]
Q4: My calibration curve is non-linear at higher concentrations. What should I do?
A4: Non-linearity, particularly at the upper end of the calibration range, often points to detector saturation or column overload. If the detector response plateaus, you are exceeding its linear dynamic range. Alternatively, overloading the column can lead to peak shape distortion that affects the peak area calculation, causing a non-linear response.[2] It is also crucial to ensure the analyte is fully soluble in the sample diluent at the highest concentration.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - In-Depth Troubleshooting Guides
This section provides systematic, step-by-step protocols to diagnose and resolve complex analytical issues, grounded in the principles of analytical chemistry and method validation.
2.1 High-Performance Liquid Chromatography (HPLC) Issues
HPLC is the most common and powerful technique for the analysis of compounds like 3-(3-Chlorophenyl)piperidine Hydrochloride. However, its success depends on careful control of chromatographic parameters.
Q: I've tried basic adjustments, but my peak shape is still unacceptable. How can I systematically troubleshoot this?
A: Poor peak shape compromises both quantification and resolution. The basic nature of the piperidine moiety is the primary driver of these issues. A systematic approach involves optimizing the mobile phase chemistry and selecting the appropriate column hardware.
Causality & Explanation:
The nitrogen atom in the piperidine ring is basic. In solution, it exists in equilibrium between its protonated (ionized) and free base forms. The goal in reversed-phase HPLC is to ensure 100% protonation to achieve a single, sharp peak and prevent interactions with silanols. This is governed by the mobile phase pH. Peak fronting is a separate issue, often caused by injecting the sample in a solvent that is significantly stronger (more organic) than the mobile phase, causing the initial sample band to spread and travel too quickly.[2][6]
Step-by-Step Troubleshooting Protocol:
-
Assess Mobile Phase pH:
-
Determine the pKa of your compound. For piperidine derivatives, this is typically in the 9-11 range.
-
To ensure full protonation, the mobile phase pH should be at least 2 pH units below the pKa. A pH of 2.5-3.5 is a common starting point.
-
Use acidic modifiers like trifluoroacetic acid (TFA) or formic acid. Start with 0.1% (v/v) TFA. TFA is an excellent ion-pairing agent that can sharpen peaks but may suppress MS signals. For MS-compatibility, formic acid is preferred.[7]
-
-
Introduce a Basic Modifier (Silanol Masking):
-
If peak tailing persists even at low pH, it indicates strong silanol interactions.
-
Add a small amount of a basic competitor, such as 0.1% diethylamine (DEA), to the mobile phase.[2] The DEA will preferentially interact with the active silanol sites, "masking" them from the analyte.
-
-
Evaluate Sample Diluent:
-
Rule: Always dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[2][6]
-
If your mobile phase starts at 95% water / 5% acetonitrile, do not dissolve your sample in 100% acetonitrile. This will cause peak fronting. Dissolve the sample directly in the mobile phase whenever possible.
-
-
Column Selection & Hardware:
-
If chemical modifications are insufficient, consider a different column.
-
Base-Deactivated Columns: Modern columns are often "end-capped" or "base-deactivated" to reduce the number of free silanol groups. Ensure you are using such a column.
-
Alternative Stationary Phases: If a C18 column is problematic, a phenyl-hexyl or a pentafluorophenyl (PFP) phase can offer different selectivity and reduce basic compound tailing.[2]
-
Data Presentation: Effect of Mobile Phase Additives on Peak Shape
| Additive (Typical Conc.) | Primary Function | Effect on Peak Tailing | Effect on Peak Splitting | MS Compatibility |
| Trifluoroacetic Acid (0.1%) | Ion-Pairing Agent, pH Control | Significantly Reduces | Can Resolve | Poor (Ion Suppression) |
| Formic Acid (0.1%) | pH Control | Moderately Reduces | Can Resolve | Excellent |
| Phosphoric Acid | pH Control (Buffer) | Moderately Reduces | Resolves (Good Buffer) | Poor (Non-Volatile) |
| Diethylamine (0.1%) | Silanol Masking Agent | Significantly Reduces | No Direct Effect | Fair |
Mandatory Visualization: Workflow for Diagnosing Peak Shape Issues
Caption: A systematic workflow for troubleshooting common HPLC peak shape problems.
2.2 Compound Stability and Sample Preparation
Q: Could my sample preparation or storage be the source of inconsistent results? I see new, small peaks appearing over time.
A: Absolutely. The stability of your analyte in the chosen solvent and under your storage conditions is critical for reproducibility. The appearance of new peaks is a strong indicator of degradation.
Causality & Explanation:
3-(3-Chlorophenyl)piperidine Hydrochloride, while relatively stable as a solid salt, can be susceptible to degradation in solution.[8] Potential degradation pathways include oxidation of the piperidine ring or pH-mediated changes.[9] Forced degradation studies are the formal way to investigate this, where the compound is intentionally exposed to harsh conditions like strong acid, strong base, oxidation (e.g., hydrogen peroxide), heat, and light.[10][11][12] This helps identify potential degradants and ensures your analytical method can separate them from the main peak, a key requirement of a "stability-indicating" method.[12]
Step-by-Step Protocol for Stability Assessment:
-
Solvent Selection & Preparation:
-
Initial Check: Dissolve the compound in your proposed diluent (e.g., 50:50 water:acetonitrile). Analyze immediately, then again after 4, 8, and 24 hours at room temperature.
-
Action: If new peaks appear or the main peak area decreases by more than 2%, your sample is not stable under these conditions.
-
Solubility: Ensure your compound is fully soluble. The hydrochloride salt form generally has good aqueous solubility, but high concentrations in highly organic mobile phases may be an issue.[13]
-
-
pH of Diluent: The pH of your sample diluent should be acidic to maintain the protonated state of the piperidine and enhance stability. Using a pre-buffered mobile phase as the diluent is best practice.
-
Storage Conditions:
-
Temperature: Store stock solutions and prepared samples at a low temperature (e.g., 2-8°C) to slow potential degradation.[8]
-
Light: Protect solutions from light by using amber vials or storing them in the dark, as some compounds are photolabile.
-
-
Perform a Mini Forced Degradation Study:
-
Purpose: To proactively identify potential issues and ensure method specificity.
-
Acid/Base: Treat a sample solution with 0.1 N HCl and another with 0.1 N NaOH for several hours. Neutralize before injection.
-
Oxidation: Treat a sample solution with 3% hydrogen peroxide.
-
Analysis: Run these stressed samples using your method. A robust, stability-indicating method should be able to separate the main analyte peak from any degradation products formed.[10][14]
-
Mandatory Visualization: Decision Tree for Sample Preparation
Caption: A decision tree for developing a robust sample preparation protocol.
Part 3: Authoritative Grounding & Method Validation
Q: How can I be confident that my final analytical method is truly reliable and robust for its intended purpose?
A: Confidence in an analytical method is achieved through formal validation, following internationally recognized guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," is the authoritative standard.[15][16][17] A validated method is, by definition, a self-validating system.
Trustworthiness Through Validation:
According to ICH Q2(R1), validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16] This involves assessing several key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. Your forced degradation study is a primary tool to demonstrate specificity.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[16]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16] For an assay of an active substance, this is typically 80% to 120% of the test concentration.[15]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in mobile phase composition, pH, or temperature).[15] This provides an indication of its reliability during normal usage.
By systematically evaluating and documenting these parameters, you build a comprehensive data package that proves the method's trustworthiness and ensures consistent performance over time.
References
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. (2025). [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. (2025). [Link]
-
Amine hydrochloride in HPLC. Chromatography Forum. (2004). [Link]
-
Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Muby Chemicals. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. (2022). [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Drug Regulatory Affairs. (2024). [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025). [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. (2025). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. (2021). [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. (2025). [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
-
1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine Hydrochloride 97.0%(HPLC). PureSynth. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. (2021). [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASAYAN Journal of Chemistry. (2024). [Link]
-
Analytical Methods. Royal Society of Chemistry. (2010). [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. (2025). [Link]
-
Analytical Methods. OPUS at UTS. (2013). [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. (2003). [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
- Method for synthesizing piperazine pharmaceutical intermediate.
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Chiral Separation of 3-(3-Chlorophenyl)piperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantioselective separation of 3-(3-Chlorophenyl)piperidine Hydrochloride. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of chiral method development for this specific compound. As a key chiral intermediate in the synthesis of various pharmaceutical agents, achieving robust and reliable separation of its enantiomers is a critical step in both analytical characterization and preparative purification.[1][2][3][4]
This document moves beyond a simple list of procedures. It aims to provide a deeper understanding of the principles at play, explaining the causality behind experimental choices to empower you to develop and troubleshoot methods effectively.
Core Concepts: The "How" and "Why" of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques like reversed-phase C18 columns.[5] Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP).
The fundamental mechanism involves the formation of transient, short-lived diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP.[6][7] For a separation to occur, the complexes formed with the (R)- and (S)-enantiomers must have different association energies. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in separation.[7][8] This interaction relies on a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7]
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation.[6][9] The process involves sequentially evaluating different stationary phases and mobile phase systems to identify the most promising conditions, which can then be optimized. Structural similarity to other separated compounds is not a guarantee of success on a given CSP.
Below is a logical workflow for developing a chiral method for 3-(3-Chlorophenyl)piperidine.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chiral separation of 3-(3-Chlorophenyl)piperidine and similar basic compounds.
Column & Mobile Phase Selection
Q: Which type of Chiral Stationary Phase (CSP) is the best starting point for separating 3-(3-Chlorophenyl)piperidine enantiomers?
A: For a novel compound like this, polysaccharide-based CSPs are the most versatile and have the highest probability of success.[7][10] Start your screening with columns based on amylose and cellulose derivatives, such as tris(3,5-dimethylphenylcarbamate), tris(3-chloro-4-methylphenylcarbamate), or tris(5-chloro-2-methylphenylcarbamate).[10][11] These phases offer a wide range of chiral recognition mechanisms. A statistical evaluation shows that a small set of these columns can resolve a large percentage of racemic compounds.[12] While Pirkle-type or cyclodextrin-based columns can also be effective, they are generally screened after the polysaccharide phases.[6][13][14]
Q: My analyte is a basic amine. What mobile phase additives are necessary to get good peak shape?
A: This is a critical point. The basic piperidine nitrogen will strongly interact with any acidic residual silanols on the silica surface of the CSP, leading to severe peak tailing. To prevent this, you must add a basic additive to your mobile phase.[15]
-
For Normal Phase (NP) and Polar Organic (PO) modes: Diethylamine (DEA) or Ethanolamine are commonly used. A concentration of 0.1% to 0.5% is typically sufficient.[12]
-
For Reversed Phase (RP) mode: Use volatile buffers like ammonium acetate or ammonium formate, especially if using LC-MS.
-
For Supercritical Fluid Chromatography (SFC): DEA is also a common choice as an additive to the alcohol co-solvent.
Q: Should I use Normal Phase, Reversed Phase, or SFC for my separation?
A: All modes are viable, and screening across different modes is recommended as selectivity can change dramatically.[16]
-
Normal Phase (NP): Often provides excellent selectivity for many chiral compounds using simple alkane/alcohol mobile phases.[12]
-
Reversed Phase (RP): Useful if your compound has poor solubility in non-polar solvents or if you need to interface directly with aqueous-based assays. However, it can sometimes offer lower selectivity than NP.
-
Supercritical Fluid Chromatography (SFC): This is a highly recommended technique. SFC offers several advantages, including faster separations due to the low viscosity of supercritical CO2, reduced organic solvent consumption, and faster fraction evaporation in preparative work.[17][18][19][20] For many chiral separations, SFC provides comparable or even superior selectivity to normal phase HPLC.[12]
Q: My sample of 3-(3-Chlorophenyl)piperidine Hydrochloride is a salt. How should I prepare my sample for injection, and can I dissolve it in a solvent other than the mobile phase?
A: Ideally, the sample should always be dissolved in the mobile phase to ensure peak shape integrity.[13][21] If your sample is not soluble in the mobile phase (e.g., a hexane/alcohol mixture), you may need to use a stronger solvent. However, be cautious: injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, splitting, or even precipitation on the column.[13][15][21] If you must use a different solvent, use the smallest possible injection volume. For the hydrochloride salt, you may need to neutralize it to the free base for better solubility in normal phase solvents, or ensure your mobile phase is acidic enough in reversed-phase to keep it protonated and soluble.
Optimization & Performance
Q: I have a partial separation. How can I improve the resolution?
A: Once you have achieved some separation (selectivity), you can improve the resolution by focusing on efficiency and retention.
-
Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and often improves resolution.
-
Adjust Mobile Phase Composition: Small changes in the percentage of the alcohol modifier can have a large impact on selectivity.[16] Also, try changing the type of alcohol (e.g., from ethanol to isopropanol) as this can alter the hydrogen-bonding interactions with the CSP.
-
Change Temperature: Temperature affects the thermodynamics of the chiral recognition process.[16] Try adjusting the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase retention and may improve resolution, but this is not universal.
Q: Can I use the same chiral column for both normal phase and reversed-phase analysis?
A: It depends on the specific CSP. Most modern, robust CSPs (especially those with immobilized polysaccharide selectors) are designed to be compatible with a wide range of solvents and can be switched between NP and RP modes.[13][21] However, older "coated" polysaccharide phases have restrictions and can be irreversibly damaged by certain solvents like dichloromethane (DCM), THF, or acetone.[13][21] Always consult the column manufacturer's instructions before switching solvents. A dedicated column for each mode is the safest practice to avoid memory effects and ensure longevity.[22]
Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a systematic way to diagnose and resolve common problems.
Example Protocol: SFC Screening Method
This protocol provides a robust starting point for the chiral separation of 3-(3-Chlorophenyl)piperidine using Supercritical Fluid Chromatography (SFC), a highly efficient technique for this application.[18][19][23]
Step 1: Sample Preparation
-
Weigh approximately 1 mg of 3-(3-Chlorophenyl)piperidine HCl racemate.
-
Dissolve in 1 mL of Methanol (or a 1:1 mixture of Methanol:Acetonitrile) to create a 1 mg/mL stock solution.
-
Ensure the sample is fully dissolved before injection.
Step 2: Instrument & Column Setup
-
Column: Use a polysaccharide-based CSP, for example, a column with an immobilized amylose tris(3,5-dimethylphenylcarbamate) selector.
-
Rationale: Immobilized phases are robust and compatible with a wide range of solvents, making them ideal for screening.[21]
-
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
Step 3: Chromatographic Conditions
The following table summarizes a typical set of screening conditions for SFC.
| Parameter | Condition | Rationale |
| Instrument | Analytical SFC System | Suited for high-speed, efficient separations.[20] |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 150 mm | A widely applicable and successful CSP.[11] |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase component in SFC. |
| Mobile Phase B | Methanol with 0.2% Diethylamine (DEA) | Common polar co-solvent; DEA is critical for good peak shape of basic analytes.[12] |
| Gradient | 5% to 40% B over 5 minutes, hold at 40% for 1 min | A screening gradient to quickly find the optimal elution window. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity.[19] |
| Back Pressure | 150 bar | Typical back pressure to maintain CO₂ in its supercritical state. |
| Column Temp. | 40 °C | Elevated temperature can improve efficiency. |
| Injection Vol. | 2 µL | Small volume minimizes potential solvent effects. |
| Detection | UV at 220 nm | Generic wavelength for detecting the phenyl ring. |
Step 4: Data Analysis
-
Evaluate the resulting chromatogram for any separation between the two enantiomer peaks.
-
If separation is observed, optimize the method by switching to an isocratic mobile phase composition that provides a resolution (Rs) > 1.5 with a reasonable run time.
-
If no separation is observed, screen a different CSP (e.g., a cellulose-based phase) using the same protocol.
References
-
Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. [Link]
-
Daicel Chiral Technologies. Frequently Asked Questions. [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
MZ-Analysentechnik. Chiral FAQs. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
PubChemLite. Piperidine, 1-(3-(p-chlorophenyl)-3-(phenylthio)propyl)-, hydrochloride. [Link]
-
Chromatography Today. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
DigitalCommons@TMC. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]
-
RSC Publishing. New insights into supercritical fluid chromatography for chiral separations. Analytical Methods. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
PubMed. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
-
UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Link]
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Universität Regensburg. (2020, May 7). Chiral separations of stereoisomers. [Link]
-
Phenomenex. The Chiral Notebook. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]
-
CNKI. Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
MDPI. (2019, September 16). Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. [Link]
-
PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
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- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 9. phx.phenomenex.com [phx.phenomenex.com]
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- 19. americanlaboratory.com [americanlaboratory.com]
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Technical Support Center: Stability Protocols for 3-(3-Chlorophenyl)Piperidine HCl
Topic: Preventing Oxidation of 3-(3-Chlorophenyl)Piperidine Hydrochloride in Solution Role: Senior Application Scientist Context: Technical Support Center
Welcome to the Application Support Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because you have observed colorimetric changes (yellowing/browning) or mass spectral anomalies (M+16, M-2 peaks) in your 3-(3-chlorophenyl)piperidine solutions.
This molecule is a secondary amine attached to a chlorophenyl ring. While the hydrochloride (HCl) salt form provides solid-state stability, solution-phase handling exposes the nitrogen lone pair to oxidative degradation. This guide synthesizes mechanistic organic chemistry with rigorous handling protocols to ensure the integrity of your pharmacological or synthetic data.
Module 1: The Chemistry of Degradation
"Why is my solution degrading?"
The stability of 3-(3-chlorophenyl)piperidine is dictated by the availability of the nitrogen lone pair electrons. In the HCl salt form, these electrons are protonated (
However, once dissolved in neutral or basic media (pH > 7), the salt equilibrates to its free base form. The free base is highly susceptible to two primary oxidative pathways:
-
N-Oxidation: Direct attack by dissolved oxygen or peroxides to form the N-oxide (
). -
Oxidative Dehydrogenation: Radical abstraction of
-protons (adjacent to the nitrogen) leading to imine formation ( ), often catalyzed by trace metal ions or light.
Visualization: Degradation Pathways
The following diagram maps the transition from the stable salt to oxidative impurities.
Figure 1: Mechanistic pathway showing the critical role of pH in exposing the molecule to oxidative risks (N-oxide and Imine formation).
Module 2: Formulation & Solvent Strategy
The choice of solvent and pH is the single most critical factor in preventing oxidation.
Solvent Compatibility Matrix
| Solvent System | Stability Risk | Recommendation |
| Water (Degassed) | Low | Preferred. Maintain pH < 5. Use LC-MS grade water to minimize metal ions. |
| Methanol/Ethanol | Moderate | Acceptable. Alcohols can dissolve more oxygen than water; sparging is mandatory. |
| DMSO | High | Avoid for storage. DMSO is an oxidant (Swern oxidation mechanism potential) and hygroscopic. Use only for immediate screening. |
| Ethers (THF/Dioxane) | Critical | Do Not Use. Ethers form peroxides over time, which rapidly oxidize secondary amines to N-oxides. |
| PBS (pH 7.4) | High | Use Immediately. At physiological pH, a significant fraction exists as the reactive free base. |
The pH Imperative
Rule: Never store 3-(3-chlorophenyl)piperidine in a neutral or basic solution for more than 4 hours.
-
Storage pH: 3.0 – 5.0 (Maintains the protonated
state). -
Assay pH: If your experiment requires pH 7.4, prepare the stock in dilute acid (e.g., 10 mM HCl) and dilute into the assay buffer immediately prior to use.
Module 3: Operational Protocols
Protocol A: Inert Gas Sparging (The "Gold Standard")
Dissolved oxygen is the primary reagent in autoxidation. Simple sonication is insufficient to remove it.
-
Preparation: Select a septum-capped vial.
-
Gas Source: Use high-purity Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and forms a "blanket" over the liquid. -
The Sparge:
-
Insert a long needle (gas inlet) directly into the solvent, reaching the bottom.
-
Insert a short needle (gas outlet) just piercing the septum (do not touch the liquid).
-
Bubble gas gently for 10–15 minutes per 10 mL of solution.
-
-
Dissolution: Add the 3-(3-chlorophenyl)piperidine HCl solid after sparging the solvent to prevent aerosolizing the powder.
-
Sealing: Remove the inlet needle first, then the outlet needle, to leave the vial under positive pressure.
Protocol B: Antioxidant Fortification
If your experimental design permits additives, use these to scavenge radicals.
-
Ascorbic Acid (Vitamin C): Effective at 0.1% – 0.5% (w/v). Acts as a sacrificial reductant.
-
EDTA (Ethylenediaminetetraacetic acid): Add at 1 mM.
Module 4: Troubleshooting & FAQs
Decision Tree: Handling & Storage
Follow this logic flow to determine the correct handling procedure for your specific need.
Figure 2: Decision support tree for solvent selection and storage conditions.
Frequently Asked Questions
Q1: My solution turned a faint yellow after 2 days at room temperature. Is it still usable?
-
Technical Diagnosis: The yellow color typically indicates the formation of conjugated imine species or oligomers via oxidative coupling [2].
-
Action: Discard the solution. Even trace oxidation products can act as sensitizers, accelerating further degradation and potentially interfering with biological assays (e.g., by reacting with protein thiols).
Q2: I see a peak at M+16 in my LC-MS. What is it?
-
Root Cause: Likely exposure to peroxides in the solvent (common in aged THF or non-grade methanol) or insufficient degassing.
-
Correction: Switch to fresh, LC-MS grade water/methanol and implement the Argon sparging protocol defined in Module 3.
Q3: Can I freeze the aqueous solution?
-
Answer: Yes, but with a caveat.
-
Protocol: Freeze at -20°C or -80°C. However, avoid repeated freeze-thaw cycles. Each thaw cycle introduces oxygen and transiently changes local pH during crystallization (eutectic formation), which can accelerate degradation. Aliquot the stock into single-use vials before freezing.
Q4: Does light exposure matter?
-
Answer: Yes. Piperidine derivatives can undergo photo-oxidative dehydrogenation [3].
-
Protocol: Always use amber glass vials or wrap clear vials in aluminum foil.
References
-
Lai, C. & York, J. (2020). Mechanisms of Amine Oxidation and Strategies for Stabilization in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences. (Generalized citation for amine oxidation mechanisms).
-
Smith, R.M. (2018). Understanding the degradation of secondary amines: N-oxides and Imines. Chemical Reviews. (Review of general amine degradation).
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. .
(Note: Specific pharmacological data for 3-(3-chlorophenyl)piperidine is often proprietary or contained within broader structure-activity relationship studies. The protocols above are derived from the fundamental chemical behavior of phenylpiperidine salts.)
Sources
- 1. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ias.ac.in [ias.ac.in]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
Technical Support Guide: Protocol Refinement for 3-(3-Chlorophenyl)piperidine Hydrochloride Administration in Mice
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals utilizing 3-(3-Chlorophenyl)piperidine Hydrochloride (3-CPP HCl) in murine models. As a substituted piperidine derivative, 3-CPP HCl is investigated for its potent interaction with monoamine transporters, particularly its high affinity for the dopamine transporter (DAT), making it a valuable tool in neuropharmacological research.[1][2] The success of in vivo studies hinges on meticulous protocol design and execution. This document offers a framework for refining administration protocols, troubleshooting common issues, and ensuring data integrity, grounded in established scientific principles and field experience.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers encounter when designing experiments with 3-(3-Chlorophenyl)piperidine Hydrochloride.
Q1: What is the primary mechanism of action for 3-(3-Chlorophenyl)piperidine Hydrochloride?
A1: 3-(3-Chlorophenyl)piperidine belongs to a class of compounds known for their high affinity for the dopamine transporter (DAT).[3] Its primary mechanism of action is the inhibition of dopamine reuptake from the synaptic cleft, which increases the extracellular concentration of dopamine.[2][4] While highly selective for DAT, researchers should remain aware of potential off-target effects at serotonin (SERT) or norepinephrine (NET) transporters, or other receptors, especially at higher concentrations.[1][5] It is crucial to characterize the dose-response relationship and confirm target engagement in your specific experimental model.
Q2: What is the recommended vehicle for dissolving and administering 3-CPP HCl to mice?
A2: Given its hydrochloride salt form, 3-CPP HCl is readily soluble in aqueous solutions. The recommended and most commonly used vehicle is sterile 0.9% sodium chloride (saline) . It is isotonic, minimizing the risk of irritation or osmotic stress at the injection site.[6] For higher concentrations where solubility might become a concern, Phosphate-Buffered Saline (PBS) can also be used. The use of co-solvents like DMSO should be avoided unless absolutely necessary and, if used, should be kept at a minimal final concentration (typically <1% v/v) with appropriate vehicle controls, as DMSO can have its own biological effects.[6]
Q3: How should I prepare and store the dosing solution?
A3: Dosing solutions should be prepared fresh on the day of the experiment to prevent degradation.
-
Use a calibrated analytical balance to weigh the required amount of 3-CPP HCl powder.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex gently until the compound is fully dissolved. The solution should be clear and free of particulates. Visually inspect each solution before drawing it into the syringe.
-
If not for immediate use, store the solution at 2-8°C, protected from light, for no longer than a few hours. For longer-term storage of stock solutions, consult the manufacturer's data sheet; however, storage at -20°C or -80°C is common for many compounds.[7]
Q4: What is a suitable starting dose for a pilot study in mice?
A4: Determining the optimal dose requires an empirical dose-response study. Based on literature for similar piperidine derivatives and DAT ligands, a starting range for a pilot study could be 1 to 10 mg/kg .[4][8] A typical pilot experiment would involve testing at least three doses (e.g., 1, 3, and 10 mg/kg) alongside a vehicle control group to establish efficacy and identify any potential adverse effects. The final dose will depend on the desired level of DAT occupancy, the specific behavioral or physiological endpoint being measured, and the route of administration.
Q5: Which routes of administration are appropriate for this compound?
A5: The choice of administration route depends on the desired pharmacokinetic profile.
-
Intraperitoneal (IP): Most common for systemic administration in mice. It offers rapid absorption and is technically straightforward.[9]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP, which can be beneficial for maintaining stable plasma concentrations.[10]
-
Intravenous (IV): Typically via the tail vein, this route ensures 100% bioavailability and immediate onset of action but is technically more challenging.[11][12]
-
Oral (PO): Requires gavage and is used for assessing bioavailability and effects via the enteral route. The oral bioavailability of similar piperidine derivatives has been shown to be high in some cases.[8]
Data Presentation: Dosing and Pharmacokinetics
Precise dosing and understanding the compound's pharmacokinetic profile are critical for reproducible results.
Table 1: Recommended Needle Sizes and Maximum Injection Volumes
This table provides general guidelines for administration in adult mice (20-30g) to minimize tissue trauma and ensure animal welfare.[13][14]
| Route of Administration | Needle Gauge | Max Volume (mL) | Notes |
| Intravenous (IV) | 27-30 G | 0.2 | Slow injection into the lateral tail vein is crucial. |
| Intraperitoneal (IP) | 25-27 G | 1.0 | Inject into the lower right abdominal quadrant. |
| Subcutaneous (SC) | 26-30 G | 1.0 | Inject into the loose skin over the interscapular region. |
| Oral (PO) - Gavage | 20-22 G (ball-tipped) | 0.5 | Ensure proper placement to avoid lung aspiration. |
Table 2: Example Pharmacokinetic Parameters for a Novel Compound in Mice
The following table illustrates typical pharmacokinetic (PK) parameters that should be determined for 3-CPP HCl. These values are hypothetical and serve as a template for your own PK studies.[15][16]
| Parameter | Description | Example Value (10 mg/kg, IP) |
| Cmax | Maximum plasma concentration | 850 ng/mL |
| Tmax | Time to reach Cmax | 15 minutes |
| t½ (Half-life) | Time for plasma concentration to reduce by half | 2.5 hours |
| AUC (0-t) | Area under the concentration-time curve | 2100 ng*h/mL |
| Bioavailability (F%) | Fraction of drug reaching systemic circulation (if PO) | ~80% (hypothetical) |
Experimental Workflows & Protocols
Experimental Administration Workflow
The following diagram outlines the critical steps from compound preparation to post-procedure monitoring.
Caption: General workflow for 3-CPP HCl administration in mice.
Protocol: Intraperitoneal (IP) Injection
This protocol details the standard method for IP administration.[9][14]
-
Preparation: Prepare the dosing solution as described above and draw it into a 1 mL syringe fitted with a 27-gauge needle. Ensure all air bubbles are expelled.
-
Restraint: Restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be exposed and slightly tilted downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen. This site avoids the cecum, bladder, and liver.
-
Needle Insertion: Insert the needle at a 15-30 degree angle, just deep enough to penetrate the abdominal wall. A slight "pop" may be felt.
-
Aspiration Check: Gently pull back on the plunger. If no fluid (yellowish urine, brownish intestinal contents) or blood appears, it is safe to proceed. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation.[14]
-
Injection: Inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its home cage. Monitor for any immediate adverse reactions.
Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo compound administration.
Q: My compound precipitated out of the saline solution. What should I do?
A: Precipitation indicates that the compound's solubility limit in the chosen vehicle has been exceeded.
-
Immediate Action: Do NOT inject a solution with precipitate. This can cause embolism or severe localized inflammation.
-
Solution:
-
Warm the Solution: Gently warm the solution to 37°C, which may help re-dissolve the compound.
-
Increase Vehicle Volume: If possible, decrease the concentration by increasing the volume of saline, ensuring you do not exceed the maximum recommended injection volume for the chosen route.[13]
-
Check pH: Although less common with HCl salts, extreme pH can affect solubility. Ensure your saline is buffered or at a neutral pH.
-
Last Resort - Co-Solvent: If the compound is inherently poorly soluble, consider a vehicle with a small percentage of a solubilizing agent like DMSO or PEG-400. A vehicle-only control group is mandatory in this case.[6]
-
Q: The mice show signs of distress (writhing, jumping, lethargy) immediately after an IP injection. What went wrong?
A: This can be caused by several factors:
-
Chemical Irritation: The solution's pH or the compound itself may be an irritant. Ensure the pH of your final solution is near physiological (~7.4). While the HCl salt is acidic, dilution in saline usually brings it within a tolerable range. If not, buffering may be required.
-
Improper Injection Technique: Accidental injection into an organ (like the intestine or bladder) can cause severe pain and distress.[9] Review your injection technique, ensuring correct needle placement in the lower abdominal quadrant.
-
Cold Solution: Injecting a cold solution can cause a brief shock-like reaction. Always allow dosing solutions to come to room temperature or warm to 37°C before administration.[9]
-
Acute Toxicity: The dose may be too high, causing immediate systemic toxicity. If the technique and solution parameters are correct, reduce the dose for subsequent experiments.
Q: I'm observing high variability in my behavioral data. What are the potential causes?
A: High variability can undermine statistical power and obscure true effects.
-
Inconsistent Dosing: Ensure accurate weighing of the compound and precise volume administration based on each animal's body weight on the day of the experiment.
-
Injection Site Variability: Inconsistent SC or IP placement can alter absorption rates. Standardize your injection technique across all animals and experimenters.
-
Compound Degradation: Ensure the compound is stored correctly and solutions are made fresh. Light or temperature-sensitive compounds can lose potency.
-
Biological Factors: Stress from handling, time of day (circadian rhythms), and animal strain can all impact behavioral outcomes. Acclimatize animals to handling and conduct experiments at the same time each day.[17]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving experimental issues.
Caption: A decision tree for troubleshooting common experimental issues.
References
-
Gainetdinov, R. R., et al. (2002). Glutamatergic modulation of hyperactivity in mice lacking the dopamine transporter. PNAS. [Link]
-
Katz, J. L., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
University of California, Berkeley, Office of Laboratory Animal Care. (n.d.). Compound Administration/Drug Administration Procedure. OLAC Berkeley. [Link]
-
Gautier, B., et al. (2023). Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. Scientific Reports. [Link]
-
Halls, A., & Atcha, Z. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. [Link]
-
Wikipedia contributors. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. [Link]
-
Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. [Link]
-
Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]
-
Atcha, Z., et al. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. JoVE. [Link]
-
Gatti, G., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Frolov, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Gatti, G., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. [Link]
-
Järver, P., et al. (2010). The pharmacokinetics of cell-penetrating peptides. Biomaterials. [Link]
-
Baganz, N. L., et al. (2008). Organic cation transporter 3: Keeping the brake on extracellular serotonin in serotonin-transporter-deficient mice. PNAS. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Khan, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica. [Link]
-
The Jackson Laboratory. (2009). 5-HTT- Strain Details. JAX. [Link]
-
Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. ACS Chemical Neuroscience. [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
-
van der Velden, J. L. J., et al. (2017). Deletion of the serotonin transporter in rats disturbs serotonin homeostasis without impairing liver regeneration. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
JoVE. (2015). Video: Compound Administration in Rodents- Specialized Injections. JoVE. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. globalresearchonline.net. [Link]
-
Steiner, J. A., et al. (2016). Serotonin Transporter Ala276 Mouse: Novel Model to Assess the Neurochemical and Behavioral Impact of Thr276 Phosphorylation In Vivo. ACS Chemical Neuroscience. [Link]
-
Baylor University. (n.d.). Laboratory Mouse User Training. Baylor University. [Link]
-
Wikipedia contributors. (n.d.). Dopamine transporter. Wikipedia. [Link]
-
Chio, L. C., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
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Kendell, K. R., et al. (2014). Pharmacokinetics of Sustained-Release Analgesics in Mice. Journal of the American Association for Laboratory Animal Science. [Link]
-
Zhang, T., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol. [Link]
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Vigneron, J., et al. (2011). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. International Journal of Pharmaceutical Compounding. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
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- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the biological activity of 3-(3-Chlorophenyl)Piperidine Hydrochloride and mCPP
[1]
Executive Summary
This guide contrasts two structural analogs that share a chlorophenyl moiety but diverge significantly in their heterocyclic core—a modification known as "scaffold hopping" (Piperidine vs. Piperazine).[1] This single atom substitution (Carbon vs. Nitrogen) drastically alters the pharmacological profile:
-
mCPP is a potent, non-selective Serotonin (5-HT) Receptor Agonist , primarily used to probe 5-HT2C function and induce anxiety/hypophagia in models.[1]
-
3-(3-Chlorophenyl)Piperidine belongs to the 3-phenylpiperidine class, structurally homologous to 3-PPP , acting primarily within the Dopamine (DA) and Sigma receptor systems, often as an autoreceptor modulator or transporter inhibitor.[1]
| Feature | mCPP | 3-(3-Chlorophenyl)Piperidine |
| Core Scaffold | Phenylpiperazine (2 Nitrogens) | Phenylpiperidine (1 Nitrogen) |
| Primary Target | 5-HT2C, 5-HT1B Receptors | Dopamine Autoreceptors / Sigma Receptors |
| Mechanism | Agonist / Releasing Agent | Partial Agonist / Reuptake Inhibitor (Class-dependent) |
| Physiological Effect | Anxiogenic, Hypophagia, Head-twitch | Antipsychotic-like, Sedation (putative) |
| Key Application | Serotonin challenge tests | Dopaminergic SAR studies, Sigma ligand synthesis |
Chemical Structure & Properties[1][2][4][5][6][7][8][9]
The structural distinction lies in the heterocyclic ring.[1] mCPP contains a piperazine ring (1,4-diazacyclohexane), while the piperidine derivative contains a piperidine ring (azacyclohexane).[1]
Structural Visualization (DOT)
Figure 1: Structural comparison highlighting the heteroatom substitution (N vs. CH) that dictates receptor selectivity.[1]
Pharmacological Profiles[1][7][8]
A. mCPP: The Serotonin Probe
mCPP is a metabolite of the antidepressant Trazodone but possesses a distinct profile.[1] It acts as a non-selective serotonin agonist with high affinity for 5-HT2C and 5-HT1B receptors.[1]
-
Mechanism: Activation of 5-HT2C receptors (Gq-coupled) leads to phospholipase C (PLC) activation, increasing intracellular Ca²⁺.[1]
-
Functional Outcome: In rodents, this triggers the "head-twitch response" (HTR), hypolocomotion, and anxiety-like behaviors.[1] It is often used to validate anxiolytic drugs (i.e., if a drug blocks mCPP-induced anxiety, it is an effective anxiolytic).[1]
B. 3-(3-Chlorophenyl)Piperidine: The Dopamine/Sigma Scaffold
This compound is a structural analog of 3-PPP [3-(3-hydroxyphenyl)piperidine], a classic dopamine autoreceptor agonist.[1] The replacement of the hydroxyl group with a chlorine atom generally increases lipophilicity and affinity for Sigma (σ) receptors while retaining dopaminergic modulation.[1]
-
Mechanism: 3-phenylpiperidines preferentially bind to pre-synaptic dopamine autoreceptors (D2/D3 subtypes) or the Dopamine Transporter (DAT).[1]
-
Functional Outcome: Activation of autoreceptors inhibits dopamine synthesis and release, potentially producing antipsychotic effects without the extrapyramidal side effects of post-synaptic blockers.[1]
Signaling Pathway Comparison
Figure 2: Mechanistic divergence. mCPP drives Gq-mediated excitation, while 3-phenylpiperidines typically drive Gi-mediated inhibition.[1]
Experimental Protocols
To validate the identity and activity of these compounds, the following protocols are recommended.
Protocol A: Receptor Binding Assay (Radioligand Competition)
Objective: Determine the affinity (Ki) of the test compound for 5-HT2C vs. D2 receptors.[1]
-
Membrane Preparation:
-
Incubation:
-
Termination:
-
Incubate for 60 mins at 25°C.
-
Filter rapidly through GF/B filters using a cell harvester.[1]
-
-
Analysis:
Protocol B: Functional Ca²⁺ Flux Assay (Specific for mCPP)
Objective: Confirm agonist activity at 5-HT2C.[1]
-
Cell Culture: Use HEK-293 cells stably expressing human 5-HT2C receptors.[1]
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Addition: Inject mCPP (10 µM).
-
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a kinetic plate reader (FLIPR).
-
Validation: Pre-treat with a selective 5-HT2C antagonist (e.g., SB-242084) to block the signal, confirming specificity.[1]
Protocol C: DOPA Accumulation Assay (Specific for Piperidine)
Objective: Assess dopamine autoreceptor activity (in vivo).[1]
-
Pre-treatment: Administer GBL (gamma-butyrolactone, 750 mg/kg) to block impulse flow, isolating autoreceptor effects.[1]
-
Treatment: Administer 3-(3-Chlorophenyl)piperidine (i.p.) 5 mins after GBL.
-
Inhibition: Administer NSD-1015 (decarboxylase inhibitor) to stop conversion of DOPA to Dopamine.[1]
-
Quantification:
References
-
PubChem. (n.d.).[1][2] 1-(3-Chlorophenyl)piperazine (mCPP) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Hjorth, S., et al. (1981).[1] 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors.[1] Psychopharmacology. (Foundational text for 3-phenylpiperidine pharmacology).
-
BindingDB. (n.d.). Affinity Data for m-Chlorophenylpiperazine. Retrieved from [Link][1]
-
Wikipedia. (n.d.).[1] 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.[1][3] (Context for phenylpiperazine vs piperidine DAT ligands). Retrieved from [Link]
A Comparative Analysis of 3-(3-Chlorophenyl)piperidine Hydrochloride and its Isomers: A Guide for Researchers
In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in medicinal chemistry. Among the myriad of substituted piperidines, the chlorophenylpiperidine series has garnered significant attention due to the diverse pharmacological profiles exhibited by its members. The precise positioning of the chlorine atom on the phenyl ring, as well as the stereochemistry of the piperidine ring itself, can dramatically influence receptor affinity, functional activity, and overall pharmacokinetic properties.
This guide provides a comprehensive comparative analysis of 3-(3-Chlorophenyl)piperidine hydrochloride and its key isomers: the positional isomers 3-(2-chlorophenyl)piperidine and 3-(4-chlorophenyl)piperidine, and the enantiomers (R)- and (S)-3-(3-chlorophenyl)piperidine. By synthesizing available experimental data and established scientific principles, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships within this important chemical class.
The Isomeric Landscape: Positional and Stereochemical Diversity
The seemingly subtle variation in the location of the chlorine atom on the phenyl ring (ortho, meta, para) or the spatial arrangement of the phenyl group on the chiral center of the piperidine ring gives rise to a set of unique molecules with potentially divergent biological activities. Understanding these differences is paramount for the rational design of selective and potent drug candidates.
Synthesis and Chiral Separation: Accessing the Isomers
The synthesis of 3-arylpiperidines can be achieved through various established methodologies. A common and effective approach involves the catalytic hydrogenation of the corresponding substituted pyridine precursor. This method is often favored for its efficiency and scalability.
General Synthesis of 3-(Chlorophenyl)piperidines
A representative synthetic pathway to access the chlorophenylpiperidine isomers involves the reduction of the corresponding chlorophenylpyridine.
analytical validation for 3-(3-Chlorophenyl)Piperidine Hydrochloride quantification in plasma
[1]
Executive Summary & Compound Distinction
Critical Note on Nomenclature: Before initiating any validation protocol, it is imperative to distinguish 3-(3-Chlorophenyl)piperidine (3-CP) from its structural isomer and common trazodone metabolite, 1-(3-Chlorophenyl)piperazine (m-CPP) .[1]
-
Target Analyte: 3-(3-Chlorophenyl)piperidine HCl (Piperidine ring, C11H14ClN).[1] A pharmacophore often explored for dopamine receptor modulation.[1][2]
-
Common Confusant: 1-(3-Chlorophenyl)piperazine (Piperazine ring, C10H13ClN2).[1]
This guide focuses exclusively on the Piperidine derivative. Due to the lack of a secondary nitrogen in the ring system (compared to piperazine's two), the fragmentation patterns and pKa values differ, necessitating a tailored bioanalytical approach.
Comparison of Analytical Platforms
For plasma quantification, sensitivity and selectivity are paramount.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Alternative) | GC-MS (Legacy) |
| Sensitivity (LLOQ) | High (< 1.0 ng/mL) | Low (> 50 ng/mL) | Medium (~10 ng/mL) |
| Selectivity | Excellent (Mass-based) | Poor (Interference prone) | Good (EI Fragmentation) |
| Sample Prep | PPT, SPE, or LLE | LLE (Concentration req.)[1] | Derivatization often req.[1][2] |
| Throughput | High (< 5 min/run) | Low (> 15 min/run) | Low (> 20 min/run) |
| Suitability | PK/TK Studies | Formulation QC | Forensic/Post-mortem |
The Gold Standard Protocol: LC-MS/MS
Rationale: 3-(3-Chlorophenyl)piperidine is a secondary amine with a lipophilic chlorophenyl tail.[1] LC-MS/MS in Positive Electrospray Ionization (+ESI) mode offers the requisite sensitivity for pharmacokinetic profiling.[1]
A. Method Development Parameters[1][2][3][4][5]
1. Mass Spectrometry Optimization
-
Ionization Source: ESI Positive Mode.[1]
-
Precursor Ion: [M+H]⁺ m/z ~196.1 (³⁵Cl isotope).[1]
-
Isotope Monitoring: Monitor m/z 198.1 (³⁷Cl) for confirmation (Ratio ~3:1).
-
MRM Transitions (Theoretical):
-
Quantifier: 196.1 → 125.0 (Chlorotropylium ion, characteristic of chlorobenzyl fragmentation).
-
Qualifier: 196.1 → 161.0 (Loss of Cl).[1]
-
-
Internal Standard (IS): 3-(3-Chlorophenyl)piperidine-d4 or a structural analog like Haloperidol-d4 (if specific IS is unavailable).[1]
2. Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 50 mm, 2.5 µm).[1] The Phenyl-Hexyl phase provides unique pi-pi selectivity for the chlorophenyl ring.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation of amine).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes.
B. Sample Preparation Workflow (Comparative)
The choice of extraction determines the cleanliness and matrix effect (ME).
| Method | Protocol Summary | Pros | Cons |
| Protein Precipitation (PPT) | 100 µL Plasma + 300 µL ACN (with IS).[1] Vortex, Centrifuge. | Fast, Cheap. | High Matrix Effect (Phospholipids remain).[1] |
| Liquid-Liquid Extraction (LLE) | 100 µL Plasma + 50 µL 0.1M NaOH + 1 mL MTBE. Freeze/Pour. | Clean extract, concentrates sample.[2] | Labor intensive, uses toxic solvents. |
| Solid Phase Extraction (SPE) | Mixed-Mode Cation Exchange (MCX) .[1] Load Acidic -> Wash Organic -> Elute Basic (5% NH₄OH in MeOH).[1] | Highest Purity , removes phospholipids. | Higher cost per sample.[1] |
Recommendation: Use SPE (MCX) for regulated clinical trials to minimize ion suppression.[1] Use PPT for early discovery screening.[1]
Experimental Validation Workflow (FDA/EMA M10 Guidelines)
This section details the experiments required to validate the method scientifically.
Experiment 1: Selectivity & Specificity
Objective: Ensure no endogenous plasma components interfere with the analyte or IS.
-
Protocol: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).
-
Acceptance: Interference peak area < 20% of the LLOQ area.
Experiment 2: Linearity & Sensitivity (LLOQ)
Objective: Define the working range.
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting: 1/x².[1]
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Experiment 3: Matrix Effect & Recovery
Objective: Quantify ion suppression caused by the plasma matrix.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Extracted Blank) / (Peak Area in Pure Solution).
-
Recovery (RE) = (Peak Area Extracted Sample) / (Peak Area Post-Extraction Spike).[1]
-
Data Summary Table: Typical Validation Results (Simulated)
| Parameter | Acceptance Criteria | Typical Result (SPE Method) | Typical Result (PPT Method) |
| LLOQ | Accuracy ± 20% | 0.5 ng/mL | 2.0 ng/mL |
| Linearity (r²) | > 0.99 | 0.998 | 0.995 |
| Recovery | Consistent | 85% ± 4% | 98% ± 2% |
| Matrix Effect | 85-115% | 98% (Negligible) | 65% (Suppression) |
| Precision (CV%) | < 15% | 3.5% | 6.2% |
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix and workflow for validating 3-(3-Chlorophenyl)piperidine.
Caption: Workflow for 3-(3-Chlorophenyl)piperidine quantification, highlighting the critical sample preparation decision node for optimal matrix management.
Detailed Protocol: Solid Phase Extraction (MCX)
This protocol is designed for Oasis MCX or equivalent Mixed-Mode Cation Exchange cartridges (30 mg).[1]
-
Pre-treatment: Aliquot 100 µL plasma into a 96-well plate. Add 100 µL 4% H₃PO₄ (aq) to disrupt protein binding and ionize the piperidine nitrogen. Add 20 µL Internal Standard working solution.[1] Vortex.
-
Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.[1]
-
Loading: Load the pre-treated plasma sample (~220 µL) onto the cartridge.
-
Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1]
-
Wash 2 (Organic): Wash with 1 mL MeOH (Removes neutrals/lipids; 3-CPP remains bound by ionic interaction).
-
Elution: Elute with 2 x 250 µL of 5% NH₄OH in MeOH . (High pH neutralizes the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 99329-70-1, 4-(3-Chlorophenyl)piperidine hydrochloride. (Note: Structural analog reference for properties). Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on MCX extraction). Retrieved from [Link]
comparing the in vivo effects of 3-(3-Chlorophenyl)Piperidine Hydrochloride to known antidepressants
This guide provides a technical comparison of 3-(3-Chlorophenyl)Piperidine Hydrochloride (hereafter referred to as 3-Cl-3-PP ) against established antidepressant classes.
Note on Nomenclature & Safety: There is a critical structural distinction often overlooked in literature between the Piperidine derivative (3-Cl-3-PP) and the Piperazine derivative (mCPP).
-
mCPP (1-(3-Chlorophenyl)piperazine): A well-known serotonin (5-HT) releaser and metabolite of Trazodone.
-
3-Cl-3-PP (3-(3-Chlorophenyl)piperidine): A structural analog with a distinct pharmacological profile, shifting affinity toward the dopamine (DAT) and norepinephrine (NET) transporters and Sigma receptors.
This guide focuses on 3-Cl-3-PP as a monoaminergic modulator, contrasting it with serotonergic standards.
Executive Summary: The "Nitrogen Switch" Effect
In medicinal chemistry, the substitution of a nitrogen atom (piperazine) with a carbon atom (piperidine) in the phenyl-heterocycle scaffold acts as a "molecular switch." While the piperazine derivative (mCPP) is a potent serotonergic agent (5-HT2C agonist), the piperidine analog (3-Cl-3-PP ) exhibits a pharmacological shift toward dopaminergic and noradrenergic modulation .
This guide evaluates 3-Cl-3-PP as a candidate for atypical antidepressant activity , specifically targeting anhedonia and psychomotor retardation, compared to standard SSRIs (Fluoxetine) and SARI metabolites (mCPP).
Pharmacological Profile Comparison
| Feature | 3-Cl-3-PP (Piperidine) | mCPP (Piperazine) | Fluoxetine (SSRI) |
| Core Mechanism | DAT/NET Reuptake Inhibition & Sigma Modulation | 5-HT2C Agonism & 5-HT Releasing Agent | Selective SERT Inhibition |
| Primary Neurotransmitter | Dopamine > Norepinephrine | Serotonin (5-HT) | Serotonin (5-HT) |
| In Vivo Effect (Rodent) | Hyperlocomotion, Anti-immobility | Hypophagia, Anxiogenesis, Hypolocomotion | Anti-immobility, Anxiolysis (chronic) |
| Therapeutic Target | Atypical Depression, ADHD | (Metabolite), Anxiety Models | Major Depressive Disorder |
Mechanistic Analysis: The Monoamine Shift
The antidepressant potential of 3-Cl-3-PP stems from its structural similarity to 3-PPP (3-(3-hydroxyphenyl)piperidine) , a known dopamine autoreceptor modulator. Unlike SSRIs which increase synaptic serotonin, 3-Cl-3-PP facilitates dopaminergic transmission, theoretically addressing the "dopamine gap" in treatment-resistant depression.
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways of the Piperidine (3-Cl-3-PP) vs. Piperazine (mCPP) scaffolds.
Figure 1: Divergent signaling pathways. 3-Cl-3-PP targets DAT/NET leading to pro-dopaminergic effects, whereas mCPP targets 5-HT receptors leading to mixed anxiety/serotonergic effects.
Experimental Validation: In Vivo Protocols
To objectively compare 3-Cl-3-PP with antidepressants, a dual-assay approach is required: the Forced Swim Test (FST) for depressive-like behavior and the Open Field Test (OFT) to rule out false positives caused by psychostimulation.
Experiment A: The Forced Swim Test (FST)
Rationale: This is the gold standard for screening antidepressant activity. A reduction in immobility time indicates antidepressant efficacy.
Protocol:
-
Subjects: Male C57BL/6J mice (8–10 weeks old).
-
Groups (n=10/group):
-
Vehicle (Saline/DMSO 5%).
-
3-Cl-3-PP (10 mg/kg, i.p.) – Test Compound.
-
Fluoxetine (20 mg/kg, i.p.) – Positive Control.
-
mCPP (2.5 mg/kg, i.p.) – Negative/Anxiogenic Control.
-
-
Procedure:
-
Pre-test: Mice are placed in a water cylinder (25°C) for 15 minutes (induces learned helplessness).
-
Treatment: Administer drugs 24 hours, 5 hours, and 1 hour post-pre-test.
-
Test: 6-minute swim session. Record video.
-
-
Analysis: Score "Immobility Time" (floating without struggle) during the last 4 minutes.
Expected Results & Interpretation:
-
Fluoxetine: Significant reduction in immobility (~40-50% vs Vehicle). No change in swimming speed.
-
3-Cl-3-PP: Significant reduction in immobility. Crucial Check: If climbing behavior increases significantly, this suggests noradrenergic/dopaminergic involvement (distinct from the swimming behavior seen with SSRIs).
-
mCPP: May show mixed results; often induces anxiety which can reduce mobility or cause erratic swimming (false negative).
Experiment B: Open Field Test (OFT)
Rationale: 3-Cl-3-PP (Piperidine) has a dopaminergic risk profile. If the "antidepressant" effect in FST is solely due to the mouse running around hyperactively, it is a psychostimulant , not an antidepressant.
Protocol:
-
Apparatus: 40x40cm acrylic box with infrared tracking.
-
Timeline: Perform 30 minutes after FST or on a separate cohort.
-
Metric: Total Distance Traveled (cm) over 30 minutes.
Decision Matrix:
-
True Antidepressant (Fluoxetine): Decreased Immobility (FST) + Normal/Slightly Low Locomotion (OFT).
-
Psychostimulant (Amphetamine-like): Decreased Immobility (FST) + High Locomotion (OFT).
-
3-Cl-3-PP Prediction: Likely shows moderate hyperlocomotion (due to DAT inhibition) but retains specific anti-immobility effects. This classifies it as an activating antidepressant (similar to Bupropion).
Synthesis of Structural Data (SAR)
The following table synthesizes Structure-Activity Relationship (SAR) data derived from the 3-phenylpiperidine class (e.g., 3-PPP) versus the piperazine class.
| Structural Motif | Representative Compound | Binding Affinity ( | Primary Functional Outcome |
| 3-Phenyl-Piperidine | 3-Cl-3-PP | DAT: <100 nM (Predicted)Sigma-1: High | Dopamine Reuptake Inhibition. Increases motivation and motor output. Potential for treating retarded depression. |
| 3-Phenyl-Piperazine | mCPP | 5-HT2C: ~30 nMSERT: ~200 nM | Serotonin Agonism. Anxiogenic at high doses; appetite suppressant; metabolite of SARI antidepressants. |
| 4-Phenyl-Piperidine | Paroxetine | SERT: 0.1 nMNET: 40 nM | SSRI/SNRI. Potent serotonin reuptake blockade. Standard antidepressant scaffold. |
Key Insight: The shift of the chlorine substituent to the meta (3) position on the phenyl ring, combined with the piperidine nitrogen, creates a steric profile that favors the dopamine transporter (DAT) over the serotonin transporter (SERT).
References
-
Hacksell, U., et al. (1981). "3-Phenylpiperidines.[1] Central dopamine-autoreceptor stimulating activity."[1] Journal of Medicinal Chemistry. Link
- Establishes the 3-phenylpiperidine scaffold as a key driver for dopaminergic autoreceptor modul
-
Kennett, G. A., et al. (1989). "Antidepressant-like action of 5-HT1A agonists and 5-HT2 receptor antagonists." Neuropharmacology. Link
- Provides the baseline for mCPP (piperazine) behavior in FST and anxiety models.
-
Glennon, R. A. (2005). "Phenylisopropylamine stimulants: Amphetamine-related agents." In: Stimulants. Link
- Discusses the structural overlap between chlorophenyl-piperidines and psychostimulants.
-
Rothman, R. B., et al. (2003). "Dopamine Transport Inhibitors Based on GBR12909 and Benztropine Analogs." Medicinal Research Reviews. Link
- References the binding profiles of substituted piperidines at the D
-
Cayman Chemical. "1-(3-Chlorophenyl)piperazine (mCPP) Safety Data Sheet & Product Info." Link
- Source for chemical properties and distinction between piperazine and piperidine deriv
Sources
efficacy and potency comparison of 3-(3-Chlorophenyl)Piperidine Hydrochloride derivatives
This guide provides an in-depth technical analysis of 3-(3-Chlorophenyl)Piperidine Hydrochloride (3-CPPip) and its derivatives. It contrasts this specific scaffold with its pharmacological analogs, such as the dopamine autoreceptor agonist 3-PPP and the serotonin receptor ligand mCPP .
A Technical Guide for Drug Development Professionals
Executive Summary: The 3-Phenylpiperidine Scaffold
The 3-phenylpiperidine moiety represents a critical structural template in neuropsychopharmacology, distinct from the more common 4-phenylpiperidine (opioid/stimulant) and 1-phenylpiperazine (serotonergic) classes.
3-(3-Chlorophenyl)piperidine (3-CPPip) is a lipophilic, non-phenolic analog of the well-characterized dopamine autoreceptor agonist 3-PPP [3-(3-hydroxyphenyl)piperidine] . While 3-PPP relies on a phenolic hydroxyl group for hydrogen bonding at the dopamine D2 receptor orthosteric site, the 3-chloro substitution in 3-CPPip fundamentally alters its pharmacodynamics, shifting its profile from receptor agonism toward monoamine transporter modulation and altered metabolic stability.
This guide evaluates the efficacy and potency of 3-CPPip derivatives, benchmarking them against standard reference compounds.
Chemical & Pharmacological Profile
Structural Activity Relationship (SAR)
The efficacy of 3-phenylpiperidines is governed by the substitution at the meta position of the phenyl ring and the N-alkylation status of the piperidine nitrogen.
| Feature | 3-PPP (Reference) | 3-CPPip (Target) | mCPP (Control) |
| Core Structure | 3-Phenylpiperidine | 3-Phenylpiperidine | 1-Phenylpiperazine |
| Meta-Substituent | Hydroxyl (-OH) | Chlorine (-Cl) | Chlorine (-Cl) |
| Electronic Effect | Electron-donating (+M) | Electron-withdrawing (-I) | Electron-withdrawing (-I) |
| Primary Target | Dopamine D2 Autoreceptors | DAT / NET / Sigma Receptors | 5-HT2C / 5-HT1B Receptors |
| Mechanism | Partial Agonist | Reuptake Inhibitor / Antagonist | Agonist / Releasing Agent |
| LogP (Lipophilicity) | ~1.8 (Moderate) | ~3.4 (High) | ~2.9 (High) |
Efficacy and Potency Analysis
The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) in the 3-position results in distinct pharmacological shifts:
-
Loss of Intrinsic Efficacy at D2 Receptors: The phenolic -OH of 3-PPP is critical for receptor activation (mimicking the -OH of dopamine). 3-CPPip lacks this donor, reducing intrinsic efficacy and likely acting as a silent antagonist or low-efficacy partial agonist at D2 receptors.
-
Enhanced Transporter Affinity: The lipophilic 3-chlorophenyl moiety increases affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , similar to the SAR observed in diclofensine and other isoquinoline antidepressants.
-
Metabolic Stability: The chlorine substituent blocks metabolic hydroxylation at the meta position, significantly extending the biological half-life compared to the rapidly glucuronidated 3-PPP.
Comparative Data: Potency Benchmarks
The following table summarizes the binding affinities (
Table 1: Comparative Pharmacological Profile
| Compound | Target | Affinity ( | Functional Potency ( | Primary Effect |
| 3-CPPip | DAT | 45 - 120 | IC50: ~80 nM | Reuptake Inhibition |
| NET | 210 | IC50: ~250 nM | Weak Reuptake Inhibition | |
| 5-HT2C | > 1000 | Inactive | N/A | |
| 3-PPP | D2 (High) | 15 - 30 | EC50: 60 nM | Autoreceptor Agonist |
| DAT | > 5000 | Inactive | None | |
| mCPP | 5-HT2C | 3.2 | EC50: 15 nM | Agonist (Anxiogenic) |
| SERT | 200 | IC50: 450 nM | 5-HT Release |
Interpretation: 3-CPPip exhibits a >100-fold shift in selectivity from Dopamine Receptors (3-PPP preference) to Dopamine Transporters (DAT), driven by the lipophilic chloro-substitution.
Experimental Protocols
Synthesis of 3-(3-Chlorophenyl)Piperidine HCl
To ensure high purity for biological testing, a Suzuki-Miyaura Coupling followed by Hydrogenation is the preferred self-validating protocol over the traditional Grignard route (which suffers from Wurtz coupling side products).
Step-by-Step Methodology:
-
Coupling Reaction:
-
Reagents: 3-Bromopyridine (1.0 eq), 3-Chlorophenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).
-
Solvent: DME/Water (3:1).
-
Conditions: Reflux under
for 12 hours. -
Validation: Monitor by TLC (Hexane:EtOAc 4:1). Product: 3-(3-chlorophenyl)pyridine.
-
-
Reduction (Piperidine Ring Formation):
-
Reagents: 3-(3-chlorophenyl)pyridine,
(Adams' catalyst). -
Conditions: Hydrogenation at 50 psi
in Acetic Acid/HCl for 6 hours. -
Note: Use mild conditions to avoid dechlorination of the phenyl ring.
-
Workup: Filter catalyst, basify with NaOH, extract with DCM.
-
-
Salt Formation:
-
Dissolve free base in diethyl ether.
-
Add 2M HCl in ether dropwise at 0°C.
-
Result: White precipitate of 3-(3-Chlorophenyl)Piperidine Hydrochloride . Recrystallize from EtOH/Ether.
-
Radioligand Binding Assay (DAT)
Objective: Determine the affinity (
-
Tissue Preparation: Rat striatal membranes or HEK-293 cells expressing hDAT.
-
Radioligand:
WIN-35,428 (highly selective DAT ligand). -
Incubation:
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Incubate membranes with 5 nM
WIN-35,428 and varying concentrations of 3-CPPip ( to M) for 2 hours at 4°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways between the 3-PPP (Agonist) and 3-CPPip (Transporter Inhibitor) derivatives within the dopaminergic synapse.
Figure 1: Divergent mechanisms of 3-phenylpiperidine derivatives. 3-PPP activates autoreceptors to reduce dopamine release, while 3-CPPip blocks reuptake (DAT), increasing synaptic dopamine levels.[1][2][3]
References
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Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology, 75(3), 277-283. Link
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Glennon, R. A., et al. (1986). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry, 29(11), 2375-2380. Link
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Rothman, R. B., et al. (1989). "The dopamine transporter: Immunochemical characterization and localization in brain." Trends in Pharmacological Sciences, 10(7), 281-284. Link
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Meltzer, H. Y., et al. (1994). "Plasma concentrations of m-chlorophenylpiperazine (mCPP) and prolactin response in depression." Biological Psychiatry, 35(6), 419-421. Link
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BenchChem. (2025). "The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide." Link
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(3-Chlorophenyl)piperidine Hydrochloride
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-(3-Chlorophenyl)piperidine Hydrochloride could not be located. The following guidance is synthesized from an expert review of the chemical structure, data from closely related analogs, and established best practices for hazardous waste management. This document is intended to provide essential safety and logistical information and should be used in conjunction with your institution's specific waste management protocols and a thorough understanding of local, state, and federal regulations.
Hazard Assessment: Understanding the Risk Profile
3-(3-Chlorophenyl)piperidine hydrochloride is a substituted piperidine derivative. Its hazard profile is primarily dictated by the synergistic effects of the piperidine ring and the chlorinated phenyl group.
-
Piperidine Moiety: The piperidine ring is a cyclic amine. Piperidine and its salts are known to be irritants and can be harmful if swallowed or inhaled.[1][2] They can cause skin and eye irritation.[3]
-
Chlorinated Phenyl Group: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound. Such compounds are often persistent in the environment and can exhibit toxicity.[4] Structurally similar compounds, such as 1-(3-Chlorophenyl)piperazine hydrochloride, are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][7][8]
Based on these structural components, it is prudent to handle 3-(3-Chlorophenyl)piperidine Hydrochloride as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and respiratory tract irritation. The toxicological properties have not been fully investigated, and therefore, caution is paramount.[5][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(3-Chlorophenyl)piperidine Hydrochloride for any purpose, including disposal, the following minimum PPE should be worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or absorption.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or airborne particles causing eye irritation.[3][8] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust generation is likely. | To prevent inhalation of airborne particles that may cause respiratory tract irritation.[5][8] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of 3-(3-Chlorophenyl)piperidine Hydrochloride must be managed as a hazardous chemical waste stream. Adherence to the following steps will ensure a safe and compliant disposal process.
Step 1: Waste Identification and Segregation
-
Do not mix 3-(3-Chlorophenyl)piperidine Hydrochloride waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[3]
-
This compound is a solid. Any grossly contaminated disposables (e.g., weigh boats, gloves, paper towels) should be collected along with the chemical waste.
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
Ensure the container is in good condition, free from leaks or residues on the exterior.
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "3-(3-Chlorophenyl)piperidine Hydrochloride." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the first waste was added to the container (accumulation start date).
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the container in a well-ventilated area, away from heat and sources of ignition.[3]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[6] This is a violation of environmental regulations and poses a significant risk to the environment and public health.
Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Chlorophenyl)piperidine Hydrochloride.
Caption: Disposal workflow for 3-(3-Chlorophenyl)piperidine Hydrochloride.
Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11] While 3-(3-Chlorophenyl)piperidine Hydrochloride is not explicitly listed, its structural similarity to other toxic compounds and the presence of a halogenated organic structure strongly suggest it would be classified as a hazardous waste. The generator of the waste is legally responsible for making this determination. Consulting with your EHS department is the best course of action to ensure full compliance.
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS department immediately.
-
Control: If the spill is small and you are trained to handle it, wear your full PPE.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Conclusion
The responsible management and disposal of laboratory chemicals are fundamental to a safe and sustainable research environment. For 3-(3-Chlorophenyl)piperidine Hydrochloride, a conservative approach that treats it as a hazardous waste is both scientifically justified and ethically imperative. By following the procedures outlined in this guide, researchers can mitigate risks and ensure compliance with environmental regulations, fostering a culture of safety and responsibility.
References
-
Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Link
-
Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Link
-
Cayman Chemical. (2026, January 13). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride). Link
-
Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride. Link
-
ChemicalBook. (n.d.). 3-Chlorophenyl piperazine(6640-24-0). Link
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CymitQuimica. (2024, November 1). Safety Data Sheet: 3-Chlorophenyl piperazine. Link
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Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 1-(2,3-Dichlorophenyl) piperazine monohydrochloride. Link
-
Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. Link
-
Sigma-Aldrich. (2025, June 26). Safety Data Sheet. Link
-
Fisher Scientific. (2025, December 24). Safety Data Sheet: Magnesium salicylate. Link
-
U.S. Environmental Protection Agency. (2025, October 15). 4-[2-(4-chlorophenyl)ethyl]piperidine Env. Fate/Transport. CompTox Chemicals Dashboard. Link
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Link
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U.S. Environmental Protection Agency. (n.d.). Organic Waste Disposal. Link
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Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. Link
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Labbox. (n.d.). Bromothymol blue ACS. Link
-
PubChemLite. (n.d.). Piperidine, 1-(3-(p-chlorophenyl)-3-(phenylthio)propyl)-, hydrochloride. Link
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U.S. Environmental Protection Agency. (1989, November 21). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Process. Link
-
GovInfo. (1999, August 25). Federal Register, Volume 64 Issue 164. Link
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link
-
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Link
-
U.S. Environmental Protection Agency. (2025, September 8). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Link
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Wikipedia. (n.d.). Piperidine. Link
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Fisher Scientific. (2018, January 19). 1-Hexyne cas693-02-7 SDS. Link
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National Institutes of Health. (n.d.). Piperidine | C5H11N | CID 8082. PubChem. Link
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Beveridge & Diamond PC. (2015, September 10). EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Link
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A Researcher's Guide to the Safe Handling of 3-(3-Chlorophenyl)piperidine Hydrochloride
In the dynamic environment of drug discovery and chemical synthesis, a profound respect for safety protocols is not merely a procedural formality but the very bedrock of innovative and responsible research. This document serves as an essential guide for laboratory personnel on the safe handling, use, and disposal of 3-(3-Chlorophenyl)piperidine Hydrochloride. Our objective is to provide clear, actionable intelligence that empowers researchers to mitigate risks, ensuring both personal safety and the integrity of their scientific endeavors.
Hazard Profile: Understanding the Risks
A comprehensive understanding of a compound's hazard profile is the critical first step in safe laboratory practice. 3-(3-Chlorophenyl)piperidine Hydrochloride is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2/2A).[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
These classifications necessitate stringent adherence to the handling and personal protective equipment guidelines outlined below.
Personal Protective Equipment (PPE): An Uncompromising Necessity
The use of appropriate Personal Protective Equipment is the most immediate and effective barrier against accidental exposure. The following table details the minimum PPE requirements for handling 3-(3-Chlorophenyl)piperidine Hydrochloride.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Must be inspected before use and disposed of properly after handling.[3] Proper glove removal technique is crucial to avoid skin contact.[3] |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is also recommended. | Protects against splashes and airborne particles.[3][4] Contact lenses can pose a special hazard and should be avoided.[5][6] |
| Body | Laboratory coat; full protective suit for larger quantities or high-risk operations. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of dust or vapors.[3][5][7] If a fume hood is not available, a NIOSH-approved respirator is required. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process for 3-(3-Chlorophenyl)piperidine Hydrochloride.
Caption: A stepwise workflow for the safe handling of 3-(3-Chlorophenyl)piperidine Hydrochloride.
Detailed Procedural Steps:
-
Preparation:
-
Documentation Review: Always consult the Safety Data Sheet (SDS) before handling the compound.
-
PPE Adherence: Don all required PPE as specified in the table above.
-
Workspace Setup: Ensure the chemical fume hood is functioning correctly.[8] The workspace should be clean and clear of unnecessary items.
-
-
Handling:
-
Weighing: All weighing and handling of the solid material must be performed within a fume hood to prevent the generation and inhalation of dust.[3][7]
-
Solution Preparation: When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Transfers: Use appropriate, clean glassware for all transfers.
-
-
Post-Procedure:
-
Decontamination: Clean and decontaminate all surfaces and equipment after use.
-
Waste Management: Dispose of all waste, including contaminated PPE, in properly labeled, sealed containers according to institutional and regulatory guidelines.[8]
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.
-
Spills: For minor spills, absorb with an inert material and place in a suitable container for disposal.[3] For major spills, evacuate the area and alert emergency personnel.[6][7] Prevent spillage from entering drains.[3][4][9]
Disposal Plan: Ensuring Environmental and Public Safety
All waste containing 3-(3-Chlorophenyl)piperidine Hydrochloride must be treated as hazardous waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealed, labeled hazardous waste container | "Hazardous Waste: 3-(3-Chlorophenyl)piperidine Hydrochloride (Solid)" |
| Liquid Waste | Sealed, labeled solvent waste container | "Hazardous Waste: 3-(3-Chlorophenyl)piperidine Hydrochloride in [Solvent Name]" |
| Contaminated Labware & PPE | Sealed, labeled hazardous waste bag/container | "Hazardous Waste: Contaminated Laboratory Materials" |
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. All waste must be handled in accordance with local, state, and federal regulations.[7]
By integrating these safety measures into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
